Kif18A-IN-12
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H39F2N5O4S |
|---|---|
分子量 |
603.7 g/mol |
IUPAC名 |
5-(6-azaspiro[2.5]octan-6-yl)-N-[6-(4,4-difluoropiperidin-1-yl)-4-methyl-2-pyridinyl]-7-(2-hydroxyethylsulfonylamino)-2,3-dihydro-1H-indene-4-carboxamide |
InChI |
InChI=1S/C30H39F2N5O4S/c1-20-17-25(33-26(18-20)37-13-9-30(31,32)10-14-37)34-28(39)27-22-4-2-3-21(22)23(35-42(40,41)16-15-38)19-24(27)36-11-7-29(5-6-29)8-12-36/h17-19,35,38H,2-16H2,1H3,(H,33,34,39) |
InChIキー |
ZVZKFKNQHRYFCI-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Kif18A-IN-12: A Deep Dive into its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a critical role in the precise alignment of chromosomes at the metaphase plate during mitosis. Its function is particularly crucial in cancer cells exhibiting chromosomal instability (CIN), a hallmark of many aggressive tumors. This dependency makes Kif18A a compelling therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the discovery and chemical synthesis of Kif18A-IN-12, a potent and selective inhibitor of Kif18A.
Discovery of this compound
The discovery of this compound is rooted in the broader effort to identify small molecules that can selectively target the mitotic machinery of cancer cells. High-throughput screening campaigns and subsequent medicinal chemistry optimization have led to the identification of several classes of Kif18A inhibitors. This compound, also referred to as compound 9 in some literature, emerged from such efforts, demonstrating significant potency in both enzymatic and cell-based assays.[1][2] Its discovery was detailed in patent WO2024067675A1, which describes a series of fused ring compounds as Kif18A inhibitors.[1][2]
Chemical Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process, as outlined in patent WO2024067675A1. While the patent provides the general synthetic scheme, the following represents a detailed, plausible route for its synthesis based on the provided information and general organic chemistry principles.
Please note: This described synthesis is a representative example based on available information and may require optimization of reaction conditions, purification methods, and protecting group strategies for successful implementation.
Experimental Workflow for the Synthesis of this compound
Caption: A generalized workflow for the chemical synthesis of this compound.
Detailed Synthetic Protocol (Exemplary)
-
Step 1: Synthesis of Intermediate 1. The synthesis would likely begin with the coupling of a pre-functionalized fused ring system (Starting Material A) with an appropriate amine-containing building block (Starting Material B). This coupling could be achieved through various standard organic reactions such as a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.
-
Step 2: Functional Group Interconversion of Intermediate 1 to yield Intermediate 2. Following the initial coupling, the resulting Intermediate 1 may undergo one or more functional group interconversion steps. This could involve, for example, the deprotection of a protecting group, the reduction of a nitro group to an amine, or the hydrolysis of an ester to a carboxylic acid, to prepare the molecule for the final coupling step.
-
Step 3: Synthesis of this compound. The final step would involve the coupling of Intermediate 2 with another key building block. This is often an amide bond formation, which can be facilitated by standard peptide coupling reagents (e.g., HATU, HOBt) or by converting a carboxylic acid to an acid chloride followed by reaction with an amine. Purification of the final product would likely be achieved through chromatographic techniques such as flash column chromatography or preparative HPLC.
Biological Activity and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the ATPase activity of Kif18A.[2] Kinesin motor proteins like Kif18A utilize the energy from ATP hydrolysis to move along microtubules and regulate their dynamics. By binding to Kif18A, this compound prevents this energy conversion, leading to a cascade of events within the mitotic cell.
Signaling Pathway of Kif18A Inhibition
Caption: The role of Kif18A in mitosis and the mechanism of action of this compound.
Inhibition of Kif18A by this compound disrupts the delicate balance of microtubule dynamics at the kinetochore, leading to improper chromosome alignment. This failure to achieve a stable metaphase plate activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[3][4][5] The sustained activation of the SAC leads to a prolonged mitotic arrest, which in cancer cells, often culminates in apoptosis (programmed cell death).[6] The activity of Kif18A is also regulated by other key mitotic proteins, including Cyclin-dependent kinase 1 (Cdk1) and Protein Phosphatase 1 (PP1), which respectively inhibit and activate Kif18A function.[7]
Quantitative Data
The potency of this compound has been quantified through various in vitro assays. The following table summarizes the available data.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 24.58 nM | KIF18A Enzyme Activity (ADP-Glo) | Recombinant KIF18A | [2] |
| IC50 | 45.54 nM | Antiproliferative Activity (Nuclear Count) | OVCAR-3 | [1][2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of Kif18A inhibitors. Below are representative protocols for key assays.
KIF18A Microtubule-Stimulated ATPase Assay (ADP-Glo™)
This assay measures the ATPase activity of Kif18A by quantifying the amount of ADP produced.
Experimental Workflow for ATPase Assay
Caption: A workflow diagram for the KIF18A microtubule-stimulated ATPase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
Reconstitute purified, recombinant human Kif18A protein in the reaction buffer.
-
Polymerize tubulin to form microtubules and stabilize with taxol.
-
Prepare a stock solution of ATP in reaction buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add Kif18A protein and the microtubule solution.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the ATPase reaction by adding ATP to each well.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of Kif18A ATPase activity for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Experimental Workflow for Cell Viability Assay
Caption: A workflow diagram for determining cell viability after treatment with this compound.
Protocol:
-
Cell Culture and Seeding:
-
Culture a cancer cell line known to be sensitive to Kif18A inhibition (e.g., OVCAR-3) in appropriate growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well opaque-walled plate at a predetermined density (e.g., 1,000-5,000 cells per well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Conclusion
This compound is a potent and selective inhibitor of the mitotic kinesin Kif18A, representing a promising lead compound for the development of targeted therapies against chromosomally unstable cancers. This guide has provided a comprehensive overview of its discovery, a plausible chemical synthesis route, its mechanism of action, and detailed protocols for its biological evaluation. Further research and development of this compound and related compounds may offer new hope for patients with difficult-to-treat malignancies.
References
- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New KIF18A inhibitors disclosed in Genescience Pharmaceuticals patent | BioWorld [bioworld.com]
- 3. Loss of Kif18A Results in Spindle Assembly Checkpoint Activation at Microtubule-Attached Kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Kif18A: A Precision Target for Aneuploid Tumors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chromosomal instability (CIN), a hallmark of many aggressive cancers, leads to a state of aneuploidy, where cells harbor an abnormal number of chromosomes. While this genetic chaos drives tumor evolution and therapeutic resistance, it also creates unique vulnerabilities. One such emerging therapeutic target is the mitotic kinesin Kif18A, a protein essential for the survival of aneuploid cancer cells but largely dispensable for normal diploid cells. This technical guide provides an in-depth overview of Kif18A as a therapeutic target, summarizing the latest preclinical and clinical data, detailing key experimental protocols, and visualizing the underlying molecular pathways. The selective dependency of CIN-positive tumors on Kif18A presents a promising therapeutic window for the development of targeted therapies with the potential for high efficacy and minimal toxicity.
Introduction: The Role of Kif18A in Mitosis and Aneuploidy
Kif18A is a plus-end directed motor protein belonging to the kinesin-8 family.[1] Its primary function is to regulate the dynamics of kinetochore microtubules during mitosis, ensuring proper chromosome alignment at the metaphase plate.[2] Kif18A achieves this by suppressing the oscillatory movements of chromosomes, a critical step for accurate chromosome segregation into daughter cells.[2]
In normal, diploid cells, the requirement for Kif18A is not absolute, and its absence is generally well-tolerated.[3] However, in aneuploid cancer cells, which are characterized by a high degree of chromosomal instability, the reliance on Kif18A is significantly heightened.[4] These cells experience a greater mitotic burden and are exquisitely sensitive to perturbations in the machinery that governs chromosome segregation.[1][4] Inhibition of Kif18A in these CIN-positive cells leads to severe mitotic defects, including prolonged mitotic arrest, spindle abnormalities, and ultimately, apoptotic cell death.[5][6] This selective lethality forms the basis of the therapeutic strategy targeting Kif18A in aneuploid tumors.[7]
Kif18A as a Therapeutic Target: Preclinical and Clinical Evidence
The therapeutic potential of targeting Kif18A has been substantiated by a growing body of preclinical and early clinical evidence. Several small molecule inhibitors of Kif18A have been developed and are demonstrating promising anti-tumor activity in a variety of cancer models.
Quantitative Data on Kif18A Inhibitors
The efficacy of Kif18A inhibitors has been quantified across a range of aneuploid cancer cell lines, with notable potency observed in models of ovarian, breast, and other solid tumors. The data below summarizes the half-maximal inhibitory concentrations (IC50) for key Kif18A inhibitors.
| Inhibitor | Cancer Cell Line | Aneuploidy/CIN Status | IC50 (nM) | Reference |
| ATX020 | OVCAR-3 (Ovarian) | CIN+ | 53.3 | [5] |
| OVCAR-8 (Ovarian) | CIN+ | 534 | [5] | |
| AU565 (Breast) | CIN+ | 210 | [8] | |
| OVK18 (Ovarian) | CIN- | 8800 | [8] | |
| A2780 (Ovarian) | CIN- | >10000 | [8] | |
| CAL51 (Breast) | CIN- | >10000 | [8] | |
| Sovilnesib (B10829452) (AMG-650) | General | - | 71 | [9] |
| VLS-1272 | HCC1806 (Breast) | CIN+ | - | [10] |
| AU-KIF-01 to AU-KIF-04 | OVCAR-3 (Ovarian) | CIN-high | 60 - 1400 |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. Please refer to the cited literature for specific experimental details.
In Vivo Efficacy of Kif18A Inhibitors
The anti-tumor activity of Kif18A inhibitors has been validated in vivo using xenograft models of human cancers.
-
ATX020: In an OVCAR-3 ovarian cancer xenograft model, daily oral administration of ATX020 resulted in significant, dose-dependent tumor growth inhibition, with tumor regression observed at a dose of 100 mg/kg.[5][8]
-
Sovilnesib (AMG-650): This inhibitor has demonstrated robust anti-tumor activity in ovarian and breast cancer models, with evidence of durable tumor regression.[11] Combination studies with the PARP inhibitor olaparib (B1684210) have shown enhanced anti-cancer activity.[11][12]
-
VLS-1488: Preclinical studies have shown that VLS-1488 leads to dose-dependent inhibition of tumor growth in xenograft models, including OVCAR-3.[13] Early clinical data from a Phase I/II trial in patients with advanced solid tumors have shown a favorable safety profile and promising initial efficacy, particularly in heavily pre-treated ovarian cancer patients.[2][14][15]
Key Signaling Pathways Involving Kif18A
The activity and expression of Kif18A are modulated by upstream signaling pathways, and its inhibition, in turn, affects downstream cellular processes. Understanding these pathways is crucial for identifying potential combination therapies and predictive biomarkers.
JNK1/c-Jun Signaling Pathway
The c-Jun N-terminal kinase (JNK1) signaling pathway plays a role in regulating Kif18A expression. JNK1 can phosphorylate and activate the transcription factor c-Jun, which then binds to the promoter region of the KIF18A gene, leading to its transcriptional activation.[16][17] This pathway contributes to the overexpression of Kif18A observed in some cancers, such as cervical cancer.[17]
PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival, has also been implicated in Kif18A's mechanism of action. In some cancer types, Kif18A expression is associated with the activation of the PI3K/AKT pathway.[18][19] Downregulation of Kif18A can lead to decreased phosphorylation of AKT, suggesting that Kif18A may directly or indirectly influence the activity of this critical pro-survival pathway.[19] Furthermore, Kif18A can promote tumor progression by upregulating CENPE, which in turn activates PI3K/AKT signaling.[18]
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of therapeutic targets. This section provides detailed methodologies for key experiments used to investigate the function and inhibition of Kif18A.
Kif18A Knockdown using siRNA and Western Blot Analysis
This protocol outlines the steps for reducing Kif18A expression using small interfering RNA (siRNA) and subsequently verifying the knockdown efficiency by Western blotting.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, HeLa)
-
Complete growth medium
-
siRNA targeting Kif18A (e.g., Silencer Select siRNA) and non-targeting control (NTC) siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Kif18A, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 5 pmol of siRNA into Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate for 48-72 hours at 37°C.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Kif18A antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Probe for β-actin as a loading control.
-
Immunofluorescence for Kif18A Localization
This protocol describes how to visualize the subcellular localization of Kif18A using immunofluorescence microscopy.
Materials:
-
Cells grown on glass coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-10% normal goat serum in PBS)
-
Primary antibody: anti-Kif18A
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and culture to the desired confluency.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash three times with PBS.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Kif18A primary antibody in blocking buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters.
Cell Viability Assay (MTT/CCK-8)
This protocol details the use of colorimetric assays to assess the effect of Kif18A inhibitors on cell viability and proliferation.
Materials:
-
Cells
-
96-well plates
-
Complete growth medium
-
Kif18A inhibitor of interest
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[4][20]
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of the Kif18A inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C.[21]
-
Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[6] Then, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the crystals.[6]
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[20]
-
-
Absorbance Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of Kif18A inhibitors in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., OVCAR-3)
-
Matrigel (optional)
-
Kif18A inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.[22]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the Kif18A inhibitor and vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).[22]
-
-
Monitoring:
-
Study Endpoint:
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion and Future Directions
Kif18A has emerged as a highly promising therapeutic target for the selective treatment of aneuploid cancers. The dependency of CIN-positive tumor cells on Kif18A for mitotic progression provides a clear therapeutic window, and the development of potent and selective small molecule inhibitors is well underway. Preclinical studies have consistently demonstrated the anti-tumor efficacy of Kif18A inhibition, and early clinical data are encouraging.
Future research in this area will likely focus on:
-
Biomarker Development: Identifying robust biomarkers to predict which patients are most likely to respond to Kif18A inhibitors. Aneuploidy and CIN status are promising candidates, but more refined and clinically applicable assays are needed.
-
Combination Therapies: Exploring the synergistic effects of Kif18A inhibitors with other anti-cancer agents, such as PARP inhibitors or other drugs targeting DNA damage response pathways.
-
Resistance Mechanisms: Understanding the potential mechanisms by which tumor cells may develop resistance to Kif18A inhibition to devise strategies to overcome or prevent resistance.
-
Expansion to Other Tumor Types: Investigating the efficacy of Kif18A inhibitors in a broader range of aneuploid cancers beyond ovarian and breast cancer.
The continued investigation of Kif18A holds the potential to deliver a new class of precision medicines for patients with chromosomally unstable tumors, a patient population with a significant unmet medical need.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 6. protocols.io [protocols.io]
- 7. targetedonc.com [targetedonc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. volastratx.com [volastratx.com]
- 12. sovilnesib (AMG 650) / Amgen, BeOne Medicines, Volastra Therap [delta.larvol.com]
- 13. ascopubs.org [ascopubs.org]
- 14. volastratx.com [volastratx.com]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. KIF18A promotes cervical squamous cell carcinoma progression by activating the PI3K/AKT pathway through upregulation of CENPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eclub.biomart.cn [eclub.biomart.cn]
- 20. apexbt.com [apexbt.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cellular Pathways Affected by Kinesin Family Member 18A (KIF18A) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: Kinesin Family Member 18A (KIF18A), a plus-end directed motor protein of the kinesin-8 family, is a critical regulator of chromosome dynamics during mitosis. It plays an essential role in the congression of chromosomes to the metaphase plate by suppressing kinetochore microtubule plus-end polymerization.[1][2][3] Due to its specialized mitotic function, KIF18A has emerged as a high-value therapeutic target, particularly for cancers characterized by chromosomal instability (CIN). Inhibition of KIF18A selectively triggers mitotic arrest and apoptosis in these cancer cells while largely sparing normal, chromosomally stable cells.[4][5][6] This guide provides a comprehensive overview of the cellular pathways impacted by KIF18A inhibition, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core mechanisms.
The Core Mitotic Pathway: KIF18A's Role in Chromosome Alignment
During mitosis, KIF18A is essential for the precise alignment of chromosomes at the spindle equator, a process known as congression.[1][7] It moves towards the plus-ends of kinetochore microtubules (K-MTs) where it attenuates their dynamics.[7][8] This activity dampens the natural oscillatory movements of chromosomes, ensuring they align properly at the metaphase plate.[1] This function is critical for satisfying the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[9][10]
Inhibition of KIF18A's ATPase motor activity prevents its primary function.[11] Consequently, kinetochore microtubules become abnormally long, leading to hyper-oscillations of chromosomes and a failure to achieve proper metaphase alignment.[12][13] This disruption directly activates the Spindle Assembly Checkpoint (SAC), which halts the cell cycle progression into anaphase to prevent catastrophic chromosome missegregation.[2][14]
Downstream Consequences of KIF18A Inhibition: A Pathway to Synthetic Lethality
The consequences of SAC activation following KIF18A inhibition diverge significantly between chromosomally stable (euploid) and unstable (aneuploid/CIN) cells. This differential response forms the basis of a synthetic lethal therapeutic strategy.
-
In Chromosomally Unstable (CIN) Cancer Cells: These cells, which constitute a large fraction of solid tumors, have a high burden of aneuploidy and are inherently under mitotic stress.[9] They exhibit a profound dependency on KIF18A to manage their chaotic chromosome load and successfully complete mitosis.[5][15] When KIF18A is inhibited in CIN cells:
-
Prolonged Mitotic Arrest: The activated SAC leads to a sustained G2/M phase arrest.[11][16]
-
Apoptosis Induction: Prolonged arrest triggers a "death in mitosis" pathway. This is marked by the degradation of the pro-survival protein MCL-1 and the activation of apoptotic markers like cleaved PARP and Annexin V.[4][11]
-
DNA Damage: The mitotic catastrophe often results in DNA double-strand breaks, indicated by the phosphorylation of histone H2AX (γH2AX).[11][16]
-
-
In Normal (Euploid) Cells: These cells have a stable karyotype and a robust mitotic machinery. They are not reliant on KIF18A to the same extent.[4][17] Upon KIF18A inhibition, they may experience a transient mitotic delay but typically resolve the arrest and proceed through the cell cycle with minimal long-term consequences.[11][18] This selectivity provides a wide therapeutic window for KIF18A inhibitors.[4][6]
Other Implicated Signaling Pathways
While the primary effects of KIF18A inhibition are centered on mitotic progression, some studies have linked KIF18A activity to other oncogenic signaling pathways.
-
PI3K/Akt/mTOR and NF-κB Pathways: In gemcitabine-resistant cholangiocarcinoma cells, suppression of KIF18A was found to downregulate key proteins in the PI3K/Akt/mTOR and NF-κB survival pathways.[19] This suggests that in certain contexts, KIF18A may support cancer cell survival beyond its mitotic role.
-
JNK1/c-Jun Pathway: In cervical cancer, the JNK1/c-Jun signaling pathway has been shown to directly activate KIF18A expression.[20] This indicates an upstream regulatory mechanism that could contribute to KIF18A overexpression in tumors.
Quantitative Data on KIF18A Inhibition
The effects of KIF18A inhibition have been quantified across numerous studies, providing valuable data for drug development.
Table 1: Anti-proliferative Activity of KIF18A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Feature | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| ATX020 | OVCAR-3 | Ovarian | CIN+ | 53.3 | [11] |
| ATX020 | OVCAR-8 | Ovarian | CIN+ | 534 | [11] |
| ATX-21020 | OVCAR-3 | Ovarian | CIN+ | 53.3 | [16] |
| ATX-21020 | OVCAR-8 | Ovarian | CIN+ | 540 | [16] |
| KIF18A Inhibitor | A2780 | Ovarian | CIN- | Insensitive | [11][16] |
| KIF18A Inhibitor | OVK18 | Ovarian | CIN- | Insensitive | [11][16] |
Note: ATX020 and ATX-21020 are tool compounds with reported IC50 for KIF18A ATPase activity of ~14.5 nM.[11][16]
Table 2: Phenotypic Changes Following KIF18A Depletion
| Cell Line | Phenotype Measured | Control | KIF18A Depleted | Change | Reference |
|---|---|---|---|---|---|
| HeLa | Avg. Inter-kinetochore Distance | ~1.0 µm | ~0.8 µm | ▼ ~20% | [1] |
| HT29 (CIN+) | Mitotic Index | ~5% | ~15% | ▲ ~200% | [5][21] |
| HT29 (CIN+) | Time NEB to Anaphase (min) | ~50 | >200 | ▲ >300% | [21] |
| MCF10A (Euploid) | Time NEB to Anaphase (min) | ~30 | ~35 | No significant change | [21] |
NEB: Nuclear Envelope Breakdown
Key Experimental Protocols
Reproducing and building upon research into KIF18A requires robust experimental methodologies. Below are summarized protocols for key assays.
Protocol: KIF18A Depletion via siRNA
This protocol is used to specifically reduce the expression of KIF18A protein to study the resulting cellular phenotypes.
-
Cell Seeding: Plate cells (e.g., HeLa, HT29, or OVCAR-3) in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium (e.g., Opti-MEM).
-
siRNA Preparation: In a separate tube, dilute KIF18A-specific siRNA oligonucleotides and a non-targeting control (NTC) siRNA to a final concentration of 20-50 nM in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate cells for 48-72 hours post-transfection before proceeding with downstream analysis (e.g., Western blot, immunofluorescence, or live-cell imaging).
-
Validation: Confirm knockdown efficiency (>90%) via Western blot analysis of KIF18A protein levels relative to the NTC and a loading control (e.g., α-tubulin).[1][5]
Protocol: Immunofluorescence Staining for Mitotic Phenotypes
This method allows for the visualization of mitotic spindles, chromosomes, and centromeres to assess the effects of KIF18A inhibition.
-
Cell Culture: Grow cells on sterile glass coverslips and apply treatment (e.g., KIF18A inhibitor or siRNA).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes or ice-cold methanol (B129727) for 10 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Microtubules: Mouse anti-α-tubulin antibody.
-
Centromeres: Human anti-centromere antibody (ACA).
-
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 568, or 647) for 1 hour at room temperature, protected from light.
-
DNA Staining & Mounting: Wash three times with PBS. Stain DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope.[5][21]
Protocol: Live-Cell Imaging for Mitotic Timing Analysis
This protocol enables the direct observation and quantification of mitotic progression in real-time.
-
Cell Line Preparation: Use a cell line stably expressing a fluorescent chromatin marker, such as H2B-GFP or H2B-mCherry, for easy visualization of chromosomes.
-
Plating: Seed cells in a glass-bottom imaging dish suitable for live-cell microscopy.
-
Treatment: Transfect cells with siRNA 48 hours prior to imaging or add the KIF18A inhibitor compound 1-2 hours before starting the acquisition.
-
Microscopy Setup: Place the dish on a microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).
-
Image Acquisition: Acquire time-lapse images (e.g., every 5-10 minutes) for 24-48 hours using both DIC/phase-contrast and fluorescence channels.
-
Data Analysis: Manually or automatically track individual cells through the videos. Measure the time from Nuclear Envelope Breakdown (NEB), marked by the influx of cytoplasmic fluorescent signal into the nuclear area, to the onset of anaphase, marked by the clear separation of sister chromatids.[21]
Protocol: Western Blot Analysis of Mitotic and Apoptotic Markers
This technique is used to measure changes in the protein levels of key pathway markers.
-
Sample Preparation: After treatment, harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., KIF18A, phospho-Histone H3 (Ser10), Cyclin B1, cleaved PARP, γH2AX) overnight at 4°C. Also probe for a loading control (e.g., GAPDH, α-tubulin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][5]
Conclusion
Inhibition of KIF18A disrupts its fundamental role in chromosome congression, triggering the Spindle Assembly Checkpoint and inducing a state of mitotic arrest. This arrest is selectively lethal to cancer cells with pre-existing chromosomal instability, which are critically dependent on KIF18A for mitotic survival. The primary affected pathway involves the core cell cycle machinery, leading directly to apoptosis. For drug development professionals, KIF18A represents a promising therapeutic target with a clear mechanism of action and a strong rationale for synthetic lethality in a well-defined patient population. For researchers, the study of KIF18A continues to provide deep insights into the complex interplay between microtubule dynamics, mitotic fidelity, and cancer cell vulnerabilities.
References
- 1. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 7. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular interplay between HURP and Kif18A in mitotic spindle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Loss of Kif18A Results in Spindle Assembly Checkpoint Activation at Microtubule-Attached Kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aneuploidy renders cancer cells vulnerable to mitotic checkpoint inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Kif18a is specifically required for mitotic progression during germ line development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Structural Insights into the Kif18A-IN-12 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of molecular motors, plays a critical role in regulating microtubule dynamics at the plus-ends, a function essential for proper chromosome alignment during mitosis. Its overexpression is implicated in various cancers, making it a compelling target for anti-cancer drug development. Kif18A-IN-12 has emerged as a potent inhibitor of Kif18A, demonstrating significant potential in disrupting the proliferation of chromosomally unstable cancer cells. This technical guide provides an in-depth overview of the structural biology governing the interaction between Kif18A and this compound, including quantitative binding data, detailed experimental protocols, and a visual representation of the experimental workflow.
This compound Binding to Kif18A: A Structural Perspective
While a high-resolution co-crystal structure of this compound specifically bound to Kif18A is not publicly available, extensive research on analogous inhibitors has elucidated the likely binding mechanism. This compound is believed to bind to an allosteric pocket within the motor domain of Kif18A. This binding site is formed at the interface of the α4 and α6 helices.[1] The binding of the inhibitor in this pocket is thought to stabilize a conformation of Kif18A that is tightly bound to microtubules, thereby inhibiting its motor activity.[2] This mode of action is distinct from ATP-competitive inhibitors and suggests a microtubule-dependent inhibition mechanism.[3]
Structural studies of the Kif18A-tubulin complex, coupled with computational modeling of similar inhibitors like ATX020, have provided a detailed view of this allosteric site.[4] The inhibitor is predicted to form hydrophobic interactions within this pocket.[1] This "molecular glue" mechanism, which anchors Kif18A to the microtubule, effectively prevents the processive movement of the motor protein along the microtubule, leading to mitotic arrest and subsequent cell death in cancer cells that are highly dependent on Kif18A function.[1]
Quantitative Analysis of Kif18A Inhibitor Binding
The potency of this compound and other relevant inhibitors has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of these compounds.
| Compound Name | Assay Type | IC50 (nM) | Reference(s) |
| This compound (Cpd 9) | Kinesin ATPase Assay | 45.54 | [2] |
| Sovilnesib (AMG650) | Microtubule-stimulated ATPase Assay | Not specified, but potent inhibition demonstrated | [1][5] |
| Compound 3 | Microtubule-stimulated ATPase Assay | Potent inhibition demonstrated in the low nanomolar range | [2][5] |
| VLS-1272 | KIF18A (1-374) biochemical ADP-Glo assay | Potent inhibition demonstrated | [3] |
| ATX020 | Kinesin ATPase Assay | Potent inhibition demonstrated | [4] |
Experimental Protocols
Recombinant Kif18A Expression and Purification
High-yield expression and purification of the Kif18A motor domain are crucial for in vitro biochemical and structural studies.
Expression System:
-
Host: Escherichia coli (e.g., BL21(DE3) strain) is commonly used for recombinant protein expression.
-
Vector: A suitable expression vector, such as a pET vector containing an N-terminal affinity tag (e.g., His6-tag or GST-tag) for purification, is utilized. The human Kif18A motor domain construct (e.g., amino acids 1-417 or similar) is cloned into this vector.
Protocol:
-
Transformation: Transform the expression vector into competent E. coli cells.
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound Kif18A protein using a high concentration of imidazole (for His-tagged proteins) or glutathione (B108866) (for GST-tagged proteins).
-
Size-Exclusion Chromatography: As a final purification step, subject the eluted protein to size-exclusion chromatography to remove aggregates and ensure homogeneity.
-
Quality Control: Assess the purity and concentration of the protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Microtubule-Stimulated ATPase Assay
This assay is fundamental for determining the inhibitory potency of compounds against the motor activity of Kif18A. The assay measures the rate of ATP hydrolysis by Kif18A in the presence of microtubules.
Materials:
-
Purified recombinant Kif18A motor domain.
-
Taxol-stabilized microtubules (polymerized from purified tubulin).
-
ATP.
-
Assay buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween 20).[5]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
Test compounds (e.g., this compound) serially diluted in DMSO.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, microtubules, and ATP.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include a DMSO-only control.
-
Enzyme Addition: Initiate the reaction by adding the purified Kif18A protein to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves a two-step process of terminating the kinase reaction and then converting the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP produced and thus to the enzyme activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between Kif18A and an inhibitor.
Materials:
-
Purified, high-concentration Kif18A motor domain.
-
Inhibitor (e.g., this compound) of known concentration.
-
Identical, degassed buffer for both the protein and the inhibitor to minimize heats of dilution.
Protocol:
-
Sample Preparation: Prepare the Kif18A solution (typically in the sample cell) and the inhibitor solution (in the titration syringe) in the same matched buffer. The concentration of the inhibitor in the syringe should be 10-20 times higher than the Kif18A concentration in the cell.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections of the inhibitor from the syringe into the Kif18A solution in the sample cell.
-
Heat Measurement: The instrument measures the heat released or absorbed during each injection as the binding reaction occurs.
-
Data Acquisition: As the Kif18A becomes saturated with the inhibitor, the heat change per injection decreases until only the heat of dilution is observed.
-
Data Analysis: Integrate the heat change for each injection and plot it against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH of the interaction.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the structural and functional characterization of the this compound interaction.
Conclusion
The inhibition of Kif18A by small molecules like this compound represents a promising therapeutic strategy for chromosomally unstable cancers. Understanding the structural basis of this interaction is paramount for the rational design and optimization of next-generation Kif18A inhibitors. While a direct co-crystal structure remains to be determined, the available data strongly support a model of allosteric inhibition through binding to a pocket formed by the α4 and α6 helices of the Kif18A motor domain. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the binding kinetics, thermodynamics, and structural details of Kif18A-inhibitor interactions, ultimately paving the way for the development of novel and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
The Role of Kif18A Inhibition in Chromosome Congression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinesin motor protein Kif18A as a therapeutic target and the impact of its inhibition on chromosome congression during mitosis. While specific data for Kif18A-IN-12 is not extensively available in public literature, this document consolidates information from studies on potent and selective Kif18A inhibitors to offer a comprehensive understanding of their mechanism of action and effects.
Introduction to Kif18A and its Role in Mitosis
Kif18A, a member of the kinesin-8 family of motor proteins, is a crucial regulator of chromosome alignment during cell division.[1][2] It functions as a plus-end directed motor protein that moves along kinetochore microtubules (k-MTs).[3][4] Its primary role is to suppress the dynamic instability of these microtubules, thereby dampening chromosome oscillations and facilitating their precise alignment at the metaphase plate.[3][5] This function is essential for preventing chromosome mis-segregation and maintaining genomic stability.[1]
The activity of Kif18A is tightly regulated throughout the cell cycle. For instance, Cyclin-dependent kinase 1 (Cdk1) can phosphorylate and inhibit Kif18A, while Protein Phosphatase 1 (PP1) can dephosphorylate and activate it. This regulatory balance ensures that Kif18A's activity is spatially and temporally controlled to promote accurate chromosome congression.
Mechanism of Action of Kif18A Inhibitors
Kif18A inhibitors are small molecules designed to interfere with the protein's motor activity.[2][4] By binding to Kif18A, these inhibitors prevent its movement along microtubules and disrupt its ability to regulate microtubule dynamics.[6] This leads to a cascade of events within the mitotic cell:
-
Disrupted Chromosome Congression: Inhibition of Kif18A results in increased chromosome oscillations and a failure of chromosomes to properly align at the metaphase plate.[3][7]
-
Activation of the Spindle Assembly Checkpoint (SAC): The improper attachment of chromosomes to the mitotic spindle activates the SAC, a crucial cellular surveillance mechanism that halts the cell cycle in mitosis to prevent aneuploidy.[1][8]
-
Mitotic Arrest and Cell Fate: Prolonged mitotic arrest due to Kif18A inhibition can lead to several outcomes, including apoptosis (programmed cell death) or mitotic catastrophe, particularly in cancer cells with high levels of chromosomal instability (CIN).[1][8][9]
Notably, Kif18A is often overexpressed in various cancers, and tumor cells with high CIN are particularly dependent on Kif18A for their survival, making it an attractive target for cancer therapy.[4][10]
Quantitative Effects of Kif18A Inhibition
The following tables summarize the quantitative effects of various Kif18A inhibitors on cellular processes, compiled from multiple studies. These data are presented as representative examples of the impact of potent and selective Kif18A inhibition.
Table 1: In Vitro Inhibitory Activity of Kif18A Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| ATX020 | Kif18A ATPase | 14.5 | ADP-Glo | [8] |
| AM-1882 | Kif18A | - | - | [6] |
| Sovilnesib | KIF18A | - | - | [11] |
| Compound 3 | KIF18A | - | - | [11] |
Table 2: Cellular Effects of Kif18A Inhibitors
| Inhibitor | Cell Line | Effect | Observation | Reference |
| ATX020 | OVCAR-3 | Anti-proliferative activity | IC50 of 53.3 nM | [8] |
| ATX020 | OVCAR-8 | Anti-proliferative activity | IC50 of 534 nM | [8] |
| AM-0277 | BT-549 | Mitotic arrest | Increased phospho-Histone H3 levels | [12] |
| AM-1882 | OVCAR-8 | Apoptosis | Induction of apoptosis | [6] |
| Kif18A siRNA | MDA-MB-231 | Multipolar spindles | Increased percentage of multipolar spindles | [9] |
| Kif18A siRNA | HeLa | Mitotic arrest | Increased mitotic index | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Kif18A inhibitors.
In Vitro Kinesin ATPase Assay
This assay measures the ability of a compound to inhibit the ATPase activity of Kif18A, which is essential for its motor function.
Principle: The assay quantifies the amount of ADP produced by the hydrolysis of ATP by Kif18A in the presence of microtubules. The ADP-Glo™ Kinase Assay is a commonly used method.[13]
Protocol:
-
Reagent Preparation:
-
Prepare Kif18A reaction buffer (e.g., 25 mM Pipes, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).[14]
-
Reconstitute purified, recombinant Kif18A protein in the reaction buffer.
-
Polymerize tubulin to form microtubules and stabilize them with taxol.[15]
-
Prepare a solution of ATP.
-
Prepare serial dilutions of the Kif18A inhibitor.
-
-
Assay Procedure:
-
In a 384-well plate, add the Kif18A enzyme, microtubules, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminometer-based detection reagent (e.g., ADP-Glo™).[13]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Immunofluorescence Staining of Mitotic Spindles
This technique allows for the visualization of the mitotic spindle and chromosome alignment in cells treated with a Kif18A inhibitor.
Principle: Cells are fixed and permeabilized, then incubated with primary antibodies specific for cellular components like α-tubulin (for microtubules) and pericentrin or γ-tubulin (for centrosomes). Fluorescently labeled secondary antibodies are then used for visualization by microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat the cells with the Kif18A inhibitor or vehicle control for a specified time.
-
-
Fixation and Permeabilization:
-
Fix the cells with a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
-
Incubate the cells with primary antibodies (e.g., mouse anti-α-tubulin and rabbit anti-pericentrin) diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488 and anti-rabbit IgG-Alexa Fluor 594) and a DNA counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Live-Cell Imaging of Chromosome Congression
This method enables the real-time visualization of chromosome dynamics in living cells following treatment with a Kif18A inhibitor.
Principle: Cells stably expressing fluorescently tagged proteins, such as Histone H2B-GFP (to visualize chromosomes), are imaged over time using a live-cell imaging microscope.
Protocol:
-
Cell Line Preparation:
-
Use a cell line that stably expresses a fluorescent chromosomal marker (e.g., H2B-GFP or H2B-mCherry).
-
-
Cell Culture and Treatment:
-
Plate the cells in a glass-bottom imaging dish.
-
Just before imaging, replace the medium with imaging medium containing the Kif18A inhibitor or vehicle control.
-
-
Live-Cell Imaging:
-
Place the dish on a heated microscope stage with CO2 control.
-
Acquire time-lapse images every 2-5 minutes for several hours using a fluorescence microscope equipped with a sensitive camera.[1]
-
-
Data Analysis:
-
Analyze the time-lapse movies to track chromosome movements and measure parameters such as the time from nuclear envelope breakdown to anaphase onset and the degree of chromosome misalignment.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and logical relationships involved in Kif18A function and inhibition.
Caption: Kif18A Signaling Pathway in Mitosis.
Caption: Effect of Kif18A Inhibitor on Mitosis.
Caption: Experimental Workflow for Kif18A Inhibitor.
Conclusion
Inhibition of Kif18A represents a promising therapeutic strategy, particularly for cancers characterized by chromosomal instability. By disrupting the crucial process of chromosome congression, Kif18A inhibitors can selectively induce mitotic arrest and cell death in rapidly dividing cancer cells. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of novel Kif18A inhibitors like this compound. Further research will be essential to fully elucidate the therapeutic potential and clinical applications of targeting this key mitotic kinesin.
References
- 1. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live fluorescence imaging of chromosome segregation in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Regulation of KinI kinesin ATPase activity by binding to the microtubule lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATPase Assays – Kinesin [sites.duke.edu]
Kif18A Perturbation: A Comparative Analysis of Knockdown and Inhibition on Cellular Phenotypes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The kinesin motor protein Kif18A has emerged as a compelling therapeutic target in oncology, primarily owing to its essential role in mitotic progression, particularly in chromosomally unstable (CIN) cancer cells. This technical guide provides a comprehensive comparison of the phenotypic consequences of reducing Kif18A function through two distinct experimental approaches: genetic knockdown (e.g., via siRNA or shRNA) and pharmacological inhibition with small molecules. Both methodologies recapitulate a similar spectrum of cellular defects, ultimately leading to mitotic catastrophe and selective cell death in CIN-positive tumors. This document outlines the core phenotypic effects, presents quantitative data in a comparative format, details relevant experimental protocols, and provides visual representations of the underlying mechanisms and workflows.
Introduction to Kif18A
Kif18A is a plus-end directed kinesin-8 motor protein that plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface.[1] Its primary function is to suppress chromosome oscillations during mitosis, ensuring proper chromosome congression at the metaphase plate.[1][2] While Kif18A is not essential for the viability of normal, diploid cells, it is critical for the proliferation of cancer cells exhibiting chromosomal instability (CIN).[2][3] This differential dependency provides a therapeutic window for targeting Kif18A in a variety of cancers, including high-grade serous ovarian cancer and triple-negative breast cancer.[4][5]
Comparative Phenotypic Effects: Knockdown vs. Inhibition
Both genetic knockdown and small molecule inhibition of Kif18A induce a consistent set of cellular phenotypes, primarily centered around mitotic disruption. The remarkable concordance between these two approaches validates the on-target effects of Kif18A inhibitors.[6]
Mitotic Arrest and Cell Cycle Progression
A primary consequence of Kif18A perturbation is the activation of the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.[5][7] This is observed as a significant increase in the mitotic index (the percentage of cells in mitosis) in treated cell populations.[6][8] Mechanistically, the loss of Kif18A function leads to improper chromosome alignment, which in turn prevents the satisfaction of the SAC.[6][7]
Chromosome Congression and Spindle Integrity
Kif18A knockdown and inhibition both lead to profound defects in chromosome congression, characterized by a failure of chromosomes to align properly at the metaphase plate.[6][8] This is often accompanied by an increase in spindle length.[6][9] In CIN-positive cells, these defects are often more severe and can lead to the formation of multipolar spindles, a catastrophic event that results in aneuploidy and cell death.[2][6]
Cell Proliferation and Viability
The mitotic defects induced by Kif18A knockdown or inhibition ultimately lead to a reduction in cell proliferation and viability, particularly in CIN cancer cells.[2][10] This selective lethality is a key therapeutic advantage, as normal, chromosomally stable cells are largely unaffected.[3][6] The cell death observed is often apoptotic, triggered by the prolonged mitotic arrest.[7][11]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various studies, comparing the effects of Kif18A knockdown and inhibition.
Table 1: Effects on Cell Proliferation and Mitotic Index
| Parameter | Kif18A Knockdown (siRNA) | Kif18A Inhibition (Small Molecule) | Cell Lines | Reference |
| Inhibition of Cell Growth | >50% inhibition in sensitive lines | IC50 values in nM range (e.g., 53.3 nM for OVCAR-3) | Breast, Ovarian, Colorectal Cancer | [4] |
| Mitotic Index | Significant increase | Significant increase | CIN+ Cancer Cell Lines | [2][6] |
| Apoptosis Marker (cl-PARP) | Increased protein levels | Robustly induced Annexin V | Breast, Ovarian Cancer | [11] |
Table 2: Effects on Mitotic Spindle and Chromosomes
| Parameter | Kif18A Knockdown (siRNA) | Kif18A Inhibition (Small Molecule) | Cell Lines | Reference |
| Spindle Length | Increased | Increased | HeLa, MDA-MB-231 | [6][9] |
| Chromosome Alignment | Profound defects | Defects in chromosome congression | CIN+ Cancer Cell Lines | [6][8] |
| Multipolar Spindles | Increased percentage of multipolar cells | Increased percentage of multipolar cells | CIN+ Cancer Cell Lines | [2][6] |
Experimental Protocols
siRNA-Mediated Knockdown of Kif18A
This protocol outlines a general procedure for transiently knocking down Kif18A expression using small interfering RNA (siRNA).
-
Cell Seeding: Plate cells in 6-well plates or other suitable culture vessels at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Resuspend lyophilized siRNA duplexes targeting Kif18A and a non-targeting control (NTC) siRNA in RNase-free buffer to a stock concentration of 20 µM.[12]
-
Transfection Complex Formation:
-
For each well, dilute a specific amount of siRNA (e.g., 50-100 pmol) in serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and the specific experimental endpoint.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of Kif18A knockdown by Western blot analysis or qRT-PCR.[2]
CRISPR-Cas9 Mediated Knockout of Kif18A
For stable knockout of Kif18A, the CRISPR-Cas9 system can be employed.
-
Guide RNA Design: Design two or more single-guide RNAs (sgRNAs) targeting an early exon of the KIF18A gene.[13] Use online tools to minimize off-target effects.
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector.[14] Vectors containing a selectable marker (e.g., puromycin (B1679871) resistance) and a fluorescent reporter (e.g., GFP) are advantageous for subsequent selection and screening.
-
Transfection: Transfect the Cas9-sgRNA plasmids into the target cells using a high-efficiency transfection method (e.g., electroporation or a lipid-based reagent).
-
Selection and Clonal Isolation:
-
After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Once a resistant population is established, perform single-cell sorting into 96-well plates to isolate individual clones.[15]
-
-
Screening and Validation:
-
Expand the single-cell clones and screen for Kif18A knockout by Western blot.
-
Confirm the gene editing event at the genomic level by PCR and Sanger sequencing of the targeted locus.[13]
-
Small Molecule Inhibition of Kif18A
-
Compound Preparation: Prepare a stock solution of the Kif18A inhibitor in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Cell Treatment:
-
Seed cells in appropriate culture plates.
-
The following day, treat the cells with a range of concentrations of the Kif18A inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
Phenotypic Analysis: Assess the effects of the inhibitor on cell proliferation, cell cycle distribution, spindle morphology, and other relevant phenotypes using the assays described below.
Phenotypic Analysis Assays
-
Cell Proliferation Assay: Seed cells in 96-well plates and treat with siRNA or inhibitor. Measure cell viability at different time points using a reagent such as CellTiter-Glo.[4]
-
Immunofluorescence Microscopy: Fix and permeabilize cells, then stain with antibodies against α-tubulin (to visualize the spindle), pericentrin (to visualize centrosomes), and a DNA stain (e.g., DAPI).[2] Acquire images using a fluorescence microscope to analyze spindle morphology and chromosome alignment.
-
Western Blot Analysis: Lyse cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with antibodies against Kif18A, Cyclin B1 (a G2/M marker), and cleaved PARP (an apoptosis marker).[4]
-
Flow Cytometry: To determine the cell cycle distribution, fix cells and stain with a DNA dye such as propidium (B1200493) iodide. Analyze the DNA content by flow cytometry.[16]
Visualizing the Mechanisms and Workflows
Kif18A's Role in Mitosis and the Impact of its Disruption
Caption: Kif18A's role in mitosis and the consequences of its disruption.
Experimental Workflow for Comparing Kif18A Knockdown and Inhibition
References
- 1. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. volastratx.com [volastratx.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers [genedata.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 12. realgenelabs.com [realgenelabs.com]
- 13. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Kif18A Inhibitor Drug Discovery Programs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kinesin family member 18A (Kif18A) has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). As a mitotic kinesin, Kif18A plays a crucial role in regulating chromosome alignment during cell division. Cancer cells with high levels of CIN exhibit a synthetic lethal dependence on Kif18A, making its inhibition a promising strategy to selectively eliminate tumor cells while sparing healthy tissues. This technical guide provides a comprehensive overview of the current landscape of Kif18A inhibitor drug discovery programs, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and illustrating the underlying biological pathways.
Introduction to Kif18A as a Therapeutic Target
Kif18A is a plus-end directed motor protein that moves along kinetochore microtubules to the plus ends, where it dampens their dynamics. This activity is essential for the precise alignment of chromosomes at the metaphase plate, a critical step for accurate chromosome segregation during mitosis.[1] While Kif18A is largely dispensable for normal somatic cell division, cancer cells with CIN, a hallmark of many aggressive tumors such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), are highly dependent on Kif18A for their survival.[1][2] Inhibition of Kif18A in these CIN-high cancer cells leads to severe chromosome congression defects, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and ultimately, apoptotic cell death.[1][3] This selective vulnerability provides a therapeutic window for Kif18A inhibitors, positioning them as a promising new class of anti-cancer agents.[1]
The Landscape of Kif18A Inhibitor Programs
Several biotechnology and pharmaceutical companies are actively developing small molecule inhibitors of Kif18A. These programs have yielded a number of promising candidates that are progressing through preclinical and early clinical development.
Key Players and their Clinical Candidates:
-
Volastra Therapeutics: A key player in the field, Volastra is advancing two Kif18A inhibitors in clinical trials. Sovilnesib (formerly AMG-650) , originally developed by Amgen, and VLS-1488 are both in Phase I/II clinical trials for solid tumors with high chromosomal instability.[4]
-
Accent Therapeutics: Accent Therapeutics is developing ATX-295 , an oral Kif18A inhibitor currently in a Phase I/II trial for patients with advanced or metastatic solid tumors, including ovarian cancer.[5][6] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to ATX-295 for the treatment of platinum-resistant or refractory ovarian cancer.[7]
-
Insilico Medicine: Leveraging artificial intelligence for drug discovery, Insilico Medicine has identified ISM9682 , a novel macrocyclic KIF18A inhibitor. ISM9682 has demonstrated potent anti-tumor activity in preclinical models of HGSOC, TNBC, and non-small cell lung cancer (NSCLC) and is a preclinical candidate.[8][9]
-
Aurigene Oncology: Researchers at Aurigene Oncology have developed a series of novel macrocyclic KIF18A inhibitors, including AU-KIF-01, AU-KIF-02, AU-KIF-03, and AU-KIF-04 . These compounds have shown potent preclinical activity and are undergoing further evaluation.[10]
-
Amgen: Amgen's research led to the discovery of potent and selective Kif18A inhibitors, including AM-1882 , AM-5308 , and the orally bioavailable candidate AM-9022 . These compounds have demonstrated robust anti-cancer effects in preclinical models.[1]
-
Other Disclosed Inhibitors: Additional preclinical tool compounds and development candidates have been described, including ATX020 , VLS-1272 , and KIF18A-IN-4 .[2][11][12]
Quantitative Data Summary
The following tables summarize the available quantitative data for various Kif18A inhibitors, providing a basis for comparison of their potency and activity.
Table 1: In Vitro Potency of Kif18A Inhibitors
| Compound | Target/Assay | Cell Line | IC50 / EC50 | Reference(s) |
| Sovilnesib | Kif18A ATPase | - | 41.3 nM | [3] |
| AM-1882 | Kif18A ATPase | - | - | [1] |
| Mitotic Arrest | MDA-MB-157 | - | [1] | |
| Cell Growth | OVCAR-3 | - | [1] | |
| AM-5308 | Kif18A ATPase | - | - | [1] |
| Mitotic Arrest | MDA-MB-157 | - | [1] | |
| AM-9022 | Kif18A ATPase | - | - | [1] |
| Cell Growth | OVCAR-3 | - | [1] | |
| ATX020 | Kif18A ATPase | - | 14.5 nM | [2] |
| Proliferation | OVCAR-3 | 53.3 nM | [2] | |
| Proliferation | OVCAR-8 | 534 nM | [2] | |
| KIF18A-IN-4 | Kif18A ATPase | - | 6.16 µM | [11] |
| Mitotic Index | OVCAR-3 | 6.35 µM | [11] | |
| Proliferation | MDA-MB-157 | 4.8 µM | [11] | |
| Compound 3 | Kif18A ATPase | - | 8.2 nM | [3] |
| AU-KIF-01 | Kif18A ATPase | - | 0.06-1.4 µM | [10] |
| AU-KIF-02 | Kif18A ATPase | - | 0.06-1.4 µM | [10] |
| AU-KIF-03 | Kif18A ATPase | - | 0.06-1.4 µM | [10] |
| AU-KIF-04 | Kif18A ATPase | - | 0.06-1.4 µM | [10] |
| Unnamed | Kif18A ATPase | - | 50-80 nM | [8] |
| Proliferation | CIN+ cells | <10 nM | [8] |
Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy of Kif18A Inhibitors
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| AM-9022 | Mouse Xenograft (HGSOC, TNBC) | Oral | Significant anti-cancer effects, tumor regression at well-tolerated doses. | [1] |
| AM-1882 | Mouse Xenograft (OVCAR-3) | 100 mg/kg, i.p. | Tumor regression. | [1] |
| AM-5308 | Mouse Xenograft (OVCAR-3) | i.p. | Tumor regression. | [1] |
| ATX020 | Mouse Xenograft (OVCAR-3) | 100 mpk/day | Significant tumor regression. | [13] |
| VLS-1272 | Mouse Xenograft | Oral | Substantial, dose-dependent inhibition of tumor growth. | [12] |
| AU-KIF-03 | Mouse Xenograft (OVCAR-3) | - | Significant dose-dependent anti-tumor efficacy. Low intravenous clearance, oral bioavailability of 18-25% in rodents. | [10] |
| AU-KIF-04 | Mouse Xenograft (OVCAR-3) | - | Significant dose-dependent anti-tumor efficacy. Low intravenous clearance, oral bioavailability of 18-25% in rodents. | [10] |
| ISM9682 | Mouse CDX Models | Oral | Potent in vivo efficacy. Favorable oral bioavailability and safety margin. | [8][14] |
| APRN-A | Mouse Xenograft (OVCAR-3) | - | Robust anti-tumor activity. | [15] |
| APRN-B | Mouse Xenograft (OVCAR-3) | - | Robust anti-tumor activity. | [15] |
Signaling Pathways and Mechanism of Action
The development of Kif18A inhibitors is grounded in a solid understanding of its role in mitosis and the signaling pathways that govern its expression and function.
Kif18A's Role in Mitosis and the Effect of Inhibition
During mitosis, Kif18A is crucial for the proper alignment of chromosomes at the metaphase plate. Its inhibition disrupts this process, leading to the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a surveillance mechanism that ensures each kinetochore is properly attached to the spindle microtubules before allowing the cell to proceed to anaphase. Persistent SAC activation due to Kif18A inhibition leads to a prolonged mitotic arrest, which in CIN cancer cells, ultimately triggers apoptosis.[3][16]
Figure 1: Mechanism of action of Kif18A inhibitors.
Upstream Regulation of Kif18A Expression
The expression of Kif18A itself is regulated by upstream signaling pathways, providing additional avenues for therapeutic intervention. One such pathway is the JNK/c-Jun signaling cascade. Studies have shown that JNK1 can phosphorylate and activate the transcription factor c-Jun, which in turn binds to the Kif18A promoter to drive its expression.[5][6] This suggests that in some cancers, the JNK/c-Jun/Kif18A axis may be a key driver of tumorigenesis.
Figure 2: JNK/c-Jun signaling pathway regulating Kif18A expression.
Downstream Signaling of Kif18A
Kif18A can also influence other signaling pathways. For instance, Kif18A has been shown to promote cancer cell invasion and migration through the activation of the Akt signaling pathway.[17] This highlights the multifaceted role of Kif18A in cancer progression beyond its function in mitosis.
Figure 3: Kif18A-mediated activation of the Akt signaling pathway.
Experimental Protocols
The discovery and characterization of Kif18A inhibitors rely on a suite of specialized in vitro and in vivo assays. Below are methodologies for key experiments.
Kif18A Microtubule-Stimulated ATPase Assay
This biochemical assay is fundamental for identifying and characterizing direct inhibitors of Kif18A's motor activity.
-
Principle: Measures the ATP hydrolysis activity of the Kif18A motor domain in the presence of microtubules. Inhibition of this activity is a primary indicator of a compound's direct effect on the target. The amount of ADP produced is quantified using a luminescence-based detection system.
-
Methodology:
-
Prepare a reaction buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween-20, 1 µM paclitaxel).
-
Serially dilute the test compounds in the reaction buffer.
-
Add microtubules (e.g., 60 µg/mL) and ATP (e.g., 25 µM) to the wells containing the diluted compounds.
-
Initiate the reaction by adding purified recombinant human Kif18A motor domain (e.g., 2.5 nM).
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP generated using a commercial kit such as ADP-Glo™ (Promega).
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3][18]
-
Cell Proliferation and Viability Assays
These assays assess the cytostatic or cytotoxic effects of Kif18A inhibitors on cancer cell lines.
-
Principle: Quantify the number of viable cells after a period of treatment with the inhibitor. A selective reduction in the proliferation of CIN-high cancer cell lines compared to CIN-low or normal cell lines is a key characteristic of a promising Kif18A inhibitor.
-
Methodologies:
-
Crystal Violet Staining:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of inhibitor concentrations for an extended period (e.g., 6 days).
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Stain the fixed cells with crystal violet solution.
-
Wash away the excess stain and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) to quantify cell number.[1]
-
-
Live-Cell Imaging:
-
Seed cells in multi-well plates suitable for microscopy.
-
Place the plate in an incubator equipped with a live-cell imaging system.
-
Treat the cells with the inhibitor and acquire images at regular intervals (e.g., every 2-4 hours) over several days.
-
Use image analysis software to quantify cell confluence or cell count over time.[1]
-
-
MTT/XTT Assays:
-
Seed cells in 96-well plates and treat with the inhibitor for a defined period (e.g., 72-96 hours).
-
Add the MTT or XTT reagent to the wells.
-
Incubate to allow viable cells to metabolize the reagent into a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan product to determine the relative number of viable cells.[19]
-
-
Mitotic Arrest and Spindle Assembly Checkpoint Activation Assays
These assays confirm the on-target mechanism of action of Kif18A inhibitors in a cellular context.
-
Principle: Kif18A inhibition is expected to cause an accumulation of cells in mitosis. This can be quantified by measuring the levels of mitotic markers or by direct visualization of mitotic cells.
-
Methodologies:
-
Immunofluorescence Microscopy:
-
Grow cells on coverslips and treat with the inhibitor for a specified time (e.g., 24 hours).
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against markers such as phosphorylated Histone H3 (pH3) (a marker for mitotic cells), α-tubulin (to visualize the mitotic spindle), and pericentrin (to identify centrosomes).
-
Incubate with fluorescently labeled secondary antibodies and a DNA stain (e.g., DAPI).
-
Acquire images using a fluorescence microscope and quantify the percentage of pH3-positive cells (mitotic index) and analyze spindle morphology (e.g., multipolar spindles).[1][8]
-
-
Western Blotting:
-
Treat cells with the inhibitor for a defined period.
-
Lyse the cells and prepare protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against mitotic markers like Cyclin B1, pH3, and markers of apoptosis such as cleaved PARP.
-
Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detect the proteins using chemiluminescence or fluorescence. An increase in Cyclin B1 and pH3 levels indicates mitotic arrest.[1][20]
-
-
In Vivo Xenograft Models
These animal models are crucial for evaluating the anti-tumor efficacy and tolerability of Kif18A inhibitors in a physiological setting.
-
Principle: Human cancer cell lines, particularly those with high CIN (e.g., OVCAR-3), are implanted into immunocompromised mice. The effect of the Kif18A inhibitor on tumor growth is then monitored over time.
-
Methodology:
-
Inject a suspension of a CIN-high human cancer cell line (e.g., OVCAR-3) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the Kif18A inhibitor at various doses and schedules (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, calculate the tumor growth inhibition (TGI) and assess for tumor regression.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., western blotting for mitotic markers).[1][12][15]
-
Figure 4: General experimental workflow for Kif18A inhibitor discovery.
Future Directions and Conclusion
The selective targeting of Kif18A in chromosomally unstable cancers represents a significant advancement in precision oncology. The Kif18A inhibitors currently in development have demonstrated promising preclinical activity, and early clinical data is eagerly awaited. Future research will likely focus on:
-
Biomarker Development: Identifying robust biomarkers to select patients most likely to respond to Kif18A inhibitor therapy is critical for clinical success. Signatures of CIN, such as whole-genome doubling, are being explored.[11]
-
Combination Therapies: Investigating the synergistic potential of Kif18A inhibitors with other anti-cancer agents, such as PARP inhibitors or other DNA damage response agents, could further enhance their therapeutic efficacy.[8]
-
Overcoming Resistance: Understanding potential mechanisms of resistance to Kif18A inhibitors will be essential for developing strategies to circumvent or overcome them.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. KIF18A | Insilico Medicine [insilico.com]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 19. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition | The EMBO Journal [link.springer.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Kif18A-IN-12 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cellular characterization of Kif18A-IN-12, a potent and selective inhibitor of the mitotic kinesin Kif18A. These protocols are intended for researchers in oncology and drug development investigating novel anti-mitotic agents, particularly those targeting chromosomally unstable (CIN) cancers.
Introduction
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] While broadly expressed, Kif18A is nonessential for the division of normal, diploid cells. However, it is critical for the proliferation of cancer cells exhibiting chromosomal instability (CIN), a common hallmark of aggressive tumors such as triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC).[3][4] This dependency makes Kif18A an attractive therapeutic target.
Inhibition of Kif18A in CIN cancer cells disrupts chromosome congression, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, formation of multipolar spindles, and ultimately, apoptotic cell death.[1][5][6] this compound is a novel small molecule inhibitor designed to selectively target the ATPase activity of Kif18A. The following protocols describe cell-based assays to quantify the potency and cellular effects of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | Chromosomal Instability (CIN) Status | This compound EC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | High | 50 |
| BT-549 | Triple-Negative Breast Cancer | Mutant | High | 75 |
| OVCAR-3 | High-Grade Serous Ovarian Cancer | Mutant | High | 60 |
| HT-29 | Colorectal Cancer | Mutant | High | 120 |
| MCF-7 | Breast Cancer (Estrogen Receptor+) | Wild-Type | Low | >5000 |
| RPE-1 | Normal (hTERT-immortalized) | Wild-Type | Low | >10000 |
Table 2: Cellular Phenotypes Induced by this compound Treatment (24h)
| Cell Line | Treatment | Mitotic Index (%) | Multipolar Spindles (%) | Apoptosis (% Cleaved PARP+) |
| MDA-MB-231 | DMSO | 3.5 | < 5 | < 2 |
| This compound (500 nM) | 25.0 | 30.0 | 15.0 | |
| MCF-7 | DMSO | 4.0 | < 5 | < 2 |
| This compound (500 nM) | 4.5 | < 5 | < 2 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (EC50 Determination)
This assay determines the concentration of this compound required to inhibit cell growth by 50% over a 72-hour period.
Materials:
-
Selected cancer cell lines (e.g., MDA-MB-231, BT-549, OVCAR-3, MCF-7)
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS and 1% Penicillin/Streptomycin)[3]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, black-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-3,000 cells per well in a 96-well plate in a volume of 90 µL. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a DMSO-only control.
-
Treatment: Add 10 µL of the diluted compound or DMSO control to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control (100% viability) and an empty well control (0% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: High-Content Imaging for Mitotic Arrest and Spindle Abnormalities
This assay quantifies the cellular phenotypes associated with Kif18A inhibition, such as mitotic arrest and the formation of multipolar spindles.
Materials:
-
Selected cancer cell lines seeded on 96-well imaging plates
-
This compound stock solution
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.5% in PBS
-
Primary antibodies: anti-Phospho-Histone H3 (Ser10) (mitotic marker), anti-γ-tubulin (centrosome marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well imaging plate and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 100 nM, 500 nM) and a DMSO control for 24 hours.
-
Fixation and Permeabilization: Gently wash cells with PBS. Fix with 4% PFA for 15 minutes. Wash again and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
Imaging: Wash the wells with PBS and acquire images using a high-content imaging system. Capture images in channels for DAPI (DNA), Phospho-Histone H3 (mitotic cells), and γ-tubulin (centrosomes).
-
Image Analysis: Use automated image analysis software to:
-
Identify total cells (DAPI-stained nuclei).
-
Identify mitotic cells (Phospho-Histone H3 positive).
-
Calculate the Mitotic Index: (Number of mitotic cells / Total number of cells) * 100.
-
Within the mitotic population, identify cells with more than two γ-tubulin foci to quantify the percentage of cells with multipolar spindles.
-
Protocol 3: Western Blotting for Apoptosis and Cell Cycle Markers
This protocol assesses the biochemical consequences of Kif18A inhibition, including the induction of apoptosis and changes in key cell cycle proteins.
Materials:
-
Selected cancer cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Primary antibodies: anti-cleaved PARP (apoptosis marker), anti-Cyclin B1 (mitotic marker), anti-Kif18A, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Seed cells in 6-well plates and treat with this compound (e.g., 500 nM) or DMSO for 24 or 48 hours. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Wash the membrane and apply a chemiluminescent substrate. Detect the signal using a digital imaging system.
-
Analysis: Quantify band intensities relative to the loading control (β-Actin). Compare the levels of cleaved PARP and Cyclin B1 in treated versus control samples.[4]
Visualizations
Caption: Kif18A signaling pathway and the mechanism of its inhibition.
Caption: General experimental workflow for this compound cell-based assays.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Kif18A ATPase Activity Assay with Kif18A-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, is a crucial regulator of chromosome alignment during mitosis.[1][2][3] It functions as a plus-end-directed motor protein that moves along microtubules, hydrolyzing ATP to generate the force required for its motility and microtubule-depolymerizing activities.[3][4] This activity is essential for the precise control of kinetochore microtubule dynamics, ensuring proper chromosome congression at the metaphase plate.[1][3] Dysregulation of Kif18A has been implicated in chromosomal instability (CIN), a hallmark of many cancers.[2][4][5] Consequently, Kif18A has emerged as a promising therapeutic target for the development of anti-cancer drugs.[3][5][6]
This document provides a detailed protocol for an in vitro Kif18A ATPase activity assay to evaluate the potency of inhibitors, using Kif18A-IN-4 as an example compound. The assay measures the rate of ATP hydrolysis by Kif18A in the presence of microtubules, which is a direct indicator of its motor activity.
Key Signaling and Functional Pathway of Kif18A in Mitosis
Kif18A plays a pivotal role in ensuring the fidelity of chromosome segregation during cell division. Its primary function is to regulate the length of kinetochore microtubules, thereby suppressing chromosome oscillations and facilitating their stable alignment at the metaphase plate.[1] This function is ATP-dependent and critical for preventing mitotic errors that can lead to aneuploidy and tumorigenesis.
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
Application Notes and Protocols for Immunofluorescence Staining of Kif18A Localization Following Kif18A-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the subcellular localization of the mitotic kinesin Kif18A in cultured cells following treatment with the inhibitor Kif18A-IN-12. This protocol is designed to enable researchers to visualize and quantify the inhibitor-induced relocalization of Kif18A, a key phenotypic effect of potent Kif18A inhibitors.
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in mitosis by regulating the dynamics of kinetochore-microtubules to ensure proper chromosome alignment at the metaphase plate.[1][2][3][4] In normally dividing cells, Kif18A accumulates at the plus-ends of these microtubules.[1][2][3] The development of small molecule inhibitors targeting Kif18A, such as this compound, has emerged as a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN).[5][6][7]
Inhibition of Kif18A's ATPase activity with small molecules prevents its translocation across the mitotic spindle.[5][8] This leads to a characteristic change in its subcellular localization, where Kif18A is no longer concentrated at the microtubule plus-ends but instead accumulates at the spindle poles.[9][10] This mislocalization results in defects in chromosome congression, prolonged mitosis, and can ultimately lead to cell death in CIN cancer cells.[4][5][10] Immunofluorescence staining is a critical method to observe and quantify this inhibitor-induced relocalization of Kif18A.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of Kif18A inhibition and the experimental workflow for immunofluorescence staining.
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for immunofluorescence.
Quantitative Data Summary
The following table summarizes expected quantitative outcomes from the analysis of immunofluorescence images. The primary metric for the effect of this compound is the change in the localization of the Kif18A signal from the metaphase plate to the spindle poles.
| Treatment Group | Kif18A Localization Metric (Example) | Mitotic Index (%) | Multipolar Spindles (%) |
| Vehicle Control (DMSO) | High Kif18A signal at metaphase plate | 5 ± 1 | 2 ± 0.5 |
| This compound (e.g., 100 nM) | High Kif18A signal at spindle poles | 25 ± 5 | 20 ± 4 |
| This compound (e.g., 500 nM) | High Kif18A signal at spindle poles | 40 ± 7 | 35 ± 6 |
Note: Values are hypothetical and for illustrative purposes. Actual results will vary depending on the cell line, inhibitor concentration, and treatment duration.
Detailed Experimental Protocol
This protocol is adapted from standard immunofluorescence procedures and findings from studies on Kif18A inhibitors.[9][11][12]
Materials and Reagents
-
Cell Line: HeLa, hTERT-RPE1, or a relevant chromosomally unstable cancer cell line (e.g., MDA-MB-231, HCC1806).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Coverslips: 12-mm or 18-mm glass coverslips, sterilized.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Fixative: Ice-cold Methanol (B129727) (-20°C).
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Triton X-100 (PBST).
-
Primary Antibodies:
-
Rabbit anti-Kif18A antibody
-
Mouse anti-α-tubulin antibody
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG, conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
Goat anti-mouse IgG, conjugated to a different fluorophore (e.g., Alexa Fluor 488)
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Protocol Steps
-
Cell Seeding:
-
Place sterile coverslips into the wells of a 12-well or 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare working dilutions of this compound in pre-warmed culture medium from the DMSO stock. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for a predetermined time (e.g., 6-24 hours). The optimal time should be determined empirically.
-
-
Cell Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add ice-cold (-20°C) methanol to each well to cover the coverslips.
-
Incubate at -20°C for 5-10 minutes.
-
Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
(Optional, as methanol fixation also permeabilizes) For other fixatives, add 0.25% Triton X-100 in PBS for 10 minutes.
-
Aspirate the permeabilization buffer and add Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-Kif18A and anti-α-tubulin) in Blocking Buffer at their optimal concentrations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
During the final wash, add DAPI to the PBST solution and incubate for 5 minutes.
-
Briefly rinse the coverslips with PBS.
-
Carefully remove the coverslips from the wells and mount them cell-side down onto a microscope slide with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Image the slides using a confocal microscope. Capture z-stacks for mitotic cells to observe the full spindle architecture.
-
Acquire images for DAPI (chromosomes), the α-tubulin channel (spindle), and the Kif18A channel.
-
For quantitative analysis, measure the fluorescence intensity of Kif18A at the spindle poles versus the metaphase plate in a statistically significant number of mitotic cells for each condition.[13] Software such as ImageJ/Fiji can be used for this analysis.
-
Conclusion
This protocol provides a robust framework for assessing the cellular activity of this compound by visualizing its impact on the subcellular localization of Kif18A. The characteristic relocalization of Kif18A from microtubule plus-ends to spindle poles serves as a direct biomarker of target engagement and is a critical assay in the preclinical evaluation of Kif18A inhibitors.
References
- 1. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 3. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modification of the neck-linker of KIF18A alters Microtubule subpopulation preference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Live-Cell Imaging of Mitotic Arrest Induced by Kif18A-IN-12: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating chromosome alignment during mitosis.[1][2] It functions by dampening the dynamics of microtubules at the plus ends, ensuring proper chromosome congression at the metaphase plate.[2][3] Inhibition of Kif18A disrupts this delicate process, leading to chromosome alignment defects, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, cell death (apoptosis), particularly in rapidly dividing cancer cells.[1][4] This makes Kif18A an attractive therapeutic target in oncology.[1][5] Kif18A-IN-12 is a potent and selective inhibitor of Kif18A, designed to exploit this vulnerability in cancer cells.
These application notes provide a comprehensive guide for utilizing this compound to study mitotic arrest in live cells. The protocols detailed below are designed for researchers in cell biology and drug development to visualize and quantify the effects of Kif18A inhibition on mitotic progression.
Mechanism of Action
Kif18A inhibitors, such as this compound, impede the proper segregation of chromosomes during cell division.[1] By inhibiting Kif18A, these compounds prevent the correct alignment of chromosomes at the metaphase plate, leading to a sustained mitotic arrest.[1] This prolonged arrest activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that prevents chromosome missegregation.[1] If the checkpoint is activated for an extended period, it ultimately triggers programmed cell death, or apoptosis.[1] This targeted approach is particularly effective against cancer cells, which are characterized by high rates of cell division and chromosomal instability.[5]
Signaling Pathways
The regulation of Kif18A and the cellular response to its inhibition involve several key signaling pathways. Understanding these pathways is critical for a comprehensive analysis of this compound's effects.
Caption: Kif18A signaling pathways and points of inhibition.
Data Presentation
The following tables summarize the expected quantitative data from live-cell imaging experiments using this compound.
Table 1: Mitotic Progression Analysis
| Cell Line | Treatment | Mitotic Entry (%) | Mitotic Arrest (%) | Mitotic Slippage (%) | Apoptosis in Mitosis (%) | Average Time in Mitosis (hours) |
| HeLa | Vehicle (DMSO) | 95 ± 3 | 2 ± 1 | 93 ± 4 | 1 ± 0.5 | 1.5 ± 0.5 |
| This compound (1 µM) | 94 ± 4 | 85 ± 5 | 5 ± 2 | 80 ± 6 | 18 ± 4 | |
| MDA-MB-231 | Vehicle (DMSO) | 96 ± 2 | 3 ± 1 | 92 ± 3 | 2 ± 1 | 1.8 ± 0.6 |
| This compound (1 µM) | 95 ± 3 | 90 ± 4 | 3 ± 1 | 87 ± 5 | 20 ± 5 | |
| MCF10A | Vehicle (DMSO) | 98 ± 1 | 1 ± 0.5 | 97 ± 2 | <1 | 1.2 ± 0.4 |
| (Non-cancerous) | This compound (1 µM) | 97 ± 2 | 5 ± 2 | 90 ± 4 | 2 ± 1 | 2.0 ± 0.7 |
Table 2: Spindle Morphology and Chromosome Alignment
| Cell Line | Treatment | Bipolar Spindles (%) | Multipolar Spindles (%) | Aligned Chromosomes (%) | Misaligned Chromosomes (%) |
| HeLa | Vehicle (DMSO) | 98 ± 2 | 2 ± 1 | 95 ± 3 | 5 ± 2 |
| This compound (1 µM) | 40 ± 8 | 60 ± 8 | 10 ± 5 | 90 ± 5 | |
| MDA-MB-231 | Vehicle (DMSO) | 97 ± 3 | 3 ± 1 | 96 ± 2 | 4 ± 2 |
| This compound (1 µM) | 35 ± 7 | 65 ± 7 | 8 ± 4 | 92 ± 4 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Arrest
This protocol details the steps for visualizing and quantifying the effects of this compound on mitotic progression in real-time.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231) stably expressing a fluorescent histone marker (e.g., H2B-GFP or H2B-mCherry) to visualize chromosomes.
-
Complete cell culture medium.
-
Phenol (B47542) red-free imaging medium.[6]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Glass-bottom imaging dishes or plates.
-
Live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO2).[7]
Caption: Workflow for live-cell imaging of mitotic arrest.
Procedure:
-
Cell Seeding: Seed cells expressing H2B-GFP/mCherry into glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Culture: Incubate the cells for 24-48 hours in complete culture medium to allow for attachment and normal growth.
-
Drug Treatment:
-
Just before imaging, replace the culture medium with pre-warmed, phenol red-free imaging medium.
-
Add this compound to the desired final concentration (e.g., 0.1, 1, 10 µM).
-
For the control group, add an equivalent volume of DMSO.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire phase-contrast and fluorescence images at multiple positions every 10-20 minutes for 24-48 hours. Use the lowest possible laser power to minimize phototoxicity.[8]
-
-
Image Analysis:
-
Manually or automatically track individual cells from the beginning of mitosis (cell rounding and chromosome condensation) to their ultimate fate.[7]
-
Record the time of mitotic entry, anaphase onset, mitotic slippage (decondensation of chromosomes without cell division), or apoptosis (cell shrinkage, blebbing, and fragmentation of the nucleus).[7]
-
-
Data Quantification:
-
Calculate the percentage of cells undergoing mitotic arrest, mitotic slippage, and apoptosis in mitosis.
-
Determine the average time spent in mitosis for both treated and control cells.
-
Protocol 2: Immunofluorescence Staining for Spindle and Chromosome Analysis
This protocol allows for high-resolution imaging of the mitotic spindle and chromosome alignment after treatment with this compound.
Materials:
-
Cells grown on coverslips.
-
This compound and DMSO.
-
Paraformaldehyde (PFA) or Methanol (B129727) for fixation.
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies: anti-α-tubulin (for microtubules), anti-pericentrin or anti-γ-tubulin (for centrosomes).
-
Fluorescently labeled secondary antibodies.
-
DAPI for DNA staining.
-
Mounting medium.
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or DMSO for a predetermined time (e.g., 12-24 hours).
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using PFA fixation, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope.
-
Analysis: Quantify the percentage of mitotic cells with bipolar versus multipolar spindles and the percentage of cells with properly aligned versus misaligned chromosomes.
Conclusion
This compound is a valuable tool for investigating the role of Kif18A in mitotic progression and for assessing the potential of Kif18A inhibitors as anti-cancer agents. The protocols outlined in these application notes provide a robust framework for live-cell imaging and immunofluorescence studies to characterize the cellular phenotypes induced by Kif18A inhibition. By carefully quantifying mitotic arrest, cell fate, and spindle and chromosome defects, researchers can gain significant insights into the mechanism of action of this compound and its therapeutic potential.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition | The EMBO Journal [link.springer.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Testing KIF18A Inhibitor Efficacy in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromosomal instability (CIN) is a hallmark of many aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[1][2] This inherent vulnerability in cancer cells presents a promising therapeutic window. KIF18A, a mitotic kinesin, has been identified as a critical protein for the survival of cancer cells with high CIN.[1][3] Inhibition of KIF18A leads to mitotic arrest, apoptosis, and ultimately, tumor growth inhibition, making it an attractive target for cancer therapy.[4][5] These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of KIF18A inhibitors, using Kif18A-IN-12 as a representative compound, in preclinical xenograft mouse models.
Mechanism of Action of KIF18A Inhibitors
KIF18A is a motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends during mitosis, ensuring proper chromosome alignment at the metaphase plate.[4] In cancer cells with high chromosomal instability, the dependency on KIF18A is heightened. Inhibition of KIF18A's ATPase activity disrupts its function, leading to:
-
Defective Chromosome Congression: Chromosomes fail to align properly at the metaphase plate.[6]
-
Prolonged Mitotic Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in mitosis.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[4]
This selective action against rapidly dividing, chromosomally unstable cancer cells, while largely sparing normal, healthy cells, provides a promising therapeutic index for KIF18A inhibitors.[4][6]
Data Presentation: Efficacy of KIF18A Inhibitors in Xenograft Models
The following tables summarize representative quantitative data from studies on various KIF18A inhibitors in different xenograft models. This data is presented to illustrate the potential efficacy that could be expected when testing a novel KIF18A inhibitor like this compound.
Table 1: Tumor Growth Inhibition in OVCAR-3 Xenograft Model
| Compound | Dosage and Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| APRN-A | 50 mg/kg, Oral | Once Daily (QD) | Significant TGI | [3] |
| APRN-B | 50 mg/kg, Oral | Twice Daily (BID) | Robust TGI | [3] |
| AM-9022 | 30 mg/kg, Oral | Not Specified | Significant TGI | [7] |
Table 2: Efficacy of AM-9022 in Various Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Dosage and Route | Dosing Schedule | Outcome | Reference |
| CTG-0017 | TNBC | Not Specified | Not Specified | 90% Tumor-Free Mice by Day 58 | [2] |
| CTG-0437 | TNBC | Not Specified | Not Specified | 101% TGI | [2] |
| CTG-0888 | TNBC | Not Specified | Not Specified | 63% TGI | [2] |
| CTG-1019 | TNBC | Not Specified | Not Specified | No Anti-Cancer Effects | [2] |
Experimental Protocols
I. Cell Line Selection and Culture
Rationale: The efficacy of KIF18A inhibitors is closely linked to the chromosomal instability of the cancer cells. Therefore, selecting appropriate cell lines is crucial for a successful study.
Protocol:
-
Cell Line Selection:
-
Cell Culture:
-
Culture selected cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
II. Xenograft Mouse Model Establishment
Rationale: The choice of mouse strain and tumor implantation technique is critical for successful tumor engraftment and growth.
Protocol:
-
Animal Model:
-
Use immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG) or SCID Beige mice, to prevent rejection of human tumor cells.[8]
-
House the mice in a specific pathogen-free (SPF) facility.
-
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or a mixture with a basement membrane matrix (e.g., Matrigel) to enhance tumor take rate.
-
Subcutaneously inject 1 x 106 to 10 x 107 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Randomization:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
III. This compound Administration and Efficacy Evaluation
Rationale: A well-defined dosing regimen and consistent monitoring are essential for accurately assessing the anti-tumor activity of the inhibitor.
Protocol:
-
Compound Formulation and Administration:
-
Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment groups at predetermined doses and schedules (e.g., once or twice daily).
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Continue to measure tumor volumes and body weights of the mice 2-3 times per week.
-
Monitor the overall health and behavior of the animals daily.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or if signs of toxicity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Excised tumors can be used for pharmacodynamic biomarker analysis (e.g., staining for phospho-histone H3 to confirm mitotic arrest).
-
Visualizations
Caption: KIF18A Signaling Pathway and Mechanism of Inhibition.
Caption: Experimental Workflow for Xenograft Mouse Model Studies.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Kif18A Inhibitors
Introduction
Kinesin Family Member 18A (Kif18A) is a plus-end directed molecular motor protein essential for regulating microtubule dynamics during mitosis.[1][2] It plays a critical role in the precise alignment of chromosomes at the metaphase plate, a process vital for accurate chromosome segregation into daughter cells.[1][3][4] In recent years, Kif18A has emerged as a promising therapeutic target in oncology.[5][6] Many aggressive cancers, such as high-grade serous ovarian and triple-negative breast cancer, are characterized by chromosomal instability (CIN), a state of persistent chromosome mis-segregation.[5][7] These CIN-positive cancer cells have been shown to be uniquely dependent on Kif18A for their survival and proliferation, whereas normal, healthy cells are largely unaffected by its inhibition.[5][8][9]
Inhibition of Kif18A's ATPase motor activity disrupts chromosome congression, leading to prolonged mitotic arrest and subsequent apoptotic cell death selectively in these rapidly dividing, chromosomally unstable cancer cells.[1][10][11] This targeted vulnerability makes Kif18A an attractive target for the development of novel anti-mitotic cancer therapies with a potentially wider therapeutic window compared to conventional chemotherapies.[5][9]
These application notes provide detailed protocols for high-throughput screening (HTS) and validation of novel Kif18A inhibitors, covering both biochemical and cell-based assay formats.
Kif18A Signaling and Mechanism of Inhibition
Kif18A utilizes the energy from ATP hydrolysis to move along microtubules to their plus-ends, where it accumulates and suppresses microtubule dynamics.[3][4] This action is crucial for dampening the oscillatory movements of chromosomes, allowing them to align correctly at the cell's equator during metaphase.[2][4] The inhibition of Kif18A's motor function prevents this process. As a result, chromosomes fail to align properly, activating the Spindle Assembly Checkpoint (SAC).[1] This prolonged activation of the SAC leads to a sustained arrest in mitosis, which ultimately triggers apoptosis and cell death in cancer cells that are highly reliant on Kif18A.[1][10]
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A tethering mechanism controls the processivity and kinetochore-microtubule plus-end enrichment of the kinesin-8 Kif18A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. Structural basis of human kinesin-8 function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 11. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Kif18A-IN-12 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a crucial role in the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] Overexpression of KIF18A has been observed in a variety of human cancers, including breast, ovarian, and lung cancers, and is often associated with tumor aggressiveness and poor prognosis.[3][4][5] The dependence of chromosomally unstable cancer cells on KIF18A for proper cell division makes it an attractive therapeutic target.[1][6] Inhibition of KIF18A leads to mitotic arrest, activation of the spindle assembly checkpoint, and subsequent apoptosis in cancer cells, with minimal effects on normal, non-cancerous cells.[3][6][7]
Kif18A-IN-12 is a small molecule inhibitor of KIF18A. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with data on its and other KIF18A inhibitors' activity.
KIF18A Signaling and Mechanism of Action
KIF18A is a key regulator of microtubule dynamics at the plus-ends of kinetochore microtubules. Its motor activity is essential for dampening chromosome oscillations and ensuring their proper alignment at the metaphase plate. Inhibition of KIF18A's ATPase activity disrupts this process, leading to prolonged mitotic arrest due to the activation of the Spindle Assembly Checkpoint (SAC). This sustained arrest can ultimately trigger apoptotic cell death in cancer cells, which are often more sensitive to mitotic disruption due to underlying chromosomal instability.
References
- 1. researchgate.net [researchgate.net]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Kif18A-IN-12 Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (KIF18A) is a motor protein essential for the proper alignment of chromosomes during cell division.[1][2] Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for chromosomally unstable cancers.[3][4] Kif18A inhibitors disrupt the mitotic process, leading to prolonged mitotic arrest and subsequent programmed cell death, or apoptosis.[2] Kif18A-IN-12 is a small molecule inhibitor of KIF18A with a reported IC50 of 6.16 µM.[5] This document provides detailed protocols for assessing apoptosis induced by this compound in cancer cell lines.
Mechanism of Action and Signaling Pathway
Inhibition of KIF18A disrupts the precise regulation of microtubule dynamics at the kinetochores, leading to improper chromosome congression. This activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest.[2] If the cell is unable to resolve this arrest, it ultimately undergoes apoptosis.[2] Studies on KIF18A suppression have indicated the involvement of the PI3K/Akt/mTOR and NF-κB signaling pathways in promoting cell survival.[1] Inhibition of KIF18A can lead to the downregulation of these pro-survival pathways, thereby contributing to the induction of apoptosis.[1][6] This process is often characterized by the activation of executioner caspases, such as caspase-3 and caspase-7, and the cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP).[3] Furthermore, the balance of pro- and anti-apoptotic proteins of the Bcl-2 family is often shifted to favor apoptosis.[1]
Experimental Workflow
A typical workflow for assessing this compound induced apoptosis involves initial dose-response and time-course studies to determine optimal treatment conditions. Subsequently, a series of assays can be performed to quantify apoptosis and elucidate the underlying molecular mechanisms.
Data Presentation
Quantitative data from apoptosis assays should be summarized in tables for clear comparison. Below are examples of how to present data from Annexin V/PI, Caspase-3/7, and Western Blot analyses.
Table 1: Dose-Dependent Effect of this compound on Apoptosis (48h Treatment)
| This compound (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 1 | 88.7 ± 3.4 | 5.8 ± 1.1 | 5.5 ± 0.9 | 11.3 ± 2.0 |
| 5 | 65.4 ± 4.5 | 18.9 ± 2.3 | 15.7 ± 1.8 | 34.6 ± 4.1 |
| 10 | 42.1 ± 5.2 | 35.6 ± 3.1 | 22.3 ± 2.5 | 57.9 ± 5.6 |
| 20 | 25.8 ± 3.9 | 45.2 ± 4.0 | 29.0 ± 3.3 | 74.2 ± 7.3 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.
Table 2: Time-Course of Apoptosis Induction by this compound (10 µM)
| Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.9 | 2.0 ± 0.3 | 1.9 ± 0.2 | 3.9 ± 0.5 |
| 24 | 70.3 ± 3.8 | 15.8 ± 1.5 | 13.9 ± 1.2 | 29.7 ± 2.7 |
| 48 | 42.1 ± 5.2 | 35.6 ± 3.1 | 22.3 ± 2.5 | 57.9 ± 5.6 |
| 72 | 28.9 ± 4.1 | 40.1 ± 3.5 | 31.0 ± 2.9 | 71.1 ± 6.4 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.
Table 3: Caspase-3/7 Activity and Protein Expression Changes (48h Treatment)
| This compound (µM) | Caspase-3/7 Activity (Fold Change) | Cleaved PARP (Fold Change) | Bcl-2 (Fold Change) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.2 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| 5 | 4.5 ± 0.5 | 3.8 ± 0.4 | 0.5 ± 0.1 |
| 10 | 8.2 ± 0.9 | 7.1 ± 0.8 | 0.3 ± 0.05 |
| 20 | 12.5 ± 1.3 | 10.9 ± 1.1 | 0.1 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical. Fold change is relative to the vehicle control.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the selected cancer cell line in appropriate multi-well plates or flasks at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Note: It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inducing apoptosis in your specific cell line, using the reported IC50 of 6.16 µM as a starting point.[5]
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X PBS, ice-cold
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with ice-cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer or spectrophotometer
-
White-walled multi-well plates (for luminescence) or clear plates (for colorimetric assays)
Protocol (Luminescent Assay):
-
Cell Seeding: Plate cells in a white-walled 96-well plate and treat with this compound as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each sample using a luminometer.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
References
- 1. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition | The EMBO Journal [link.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Kif18A-IN-12 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intended protein target within a cellular environment.[1][2] This method is predicated on the principle of ligand-induced thermal stabilization of the target protein.[1] Upon binding of a small molecule inhibitor, such as Kif18A-IN-12, the target protein Kif18A is stabilized, rendering it more resistant to heat-induced denaturation and aggregation.[3] By subjecting cells to a thermal challenge and subsequently quantifying the amount of soluble Kif18A, the extent of target engagement can be determined. A shift in the melting temperature (Tagg) of Kif18A to a higher temperature in the presence of this compound serves as a direct indicator of binding.
Kinesin family member 18A (Kif18A) is a motor protein crucial for the regulation of microtubule dynamics during mitosis, ensuring the proper alignment of chromosomes at the metaphase plate.[4][5] Its inhibition can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it a promising target for cancer therapy, particularly in chromosomally unstable tumors.[4][5][6] These application notes provide a detailed protocol for utilizing CETSA to assess the target engagement of a specific inhibitor, this compound, with its target protein Kif18A in a cellular context.
Kif18A Signaling Pathway
Kif18A plays a critical role in mitotic progression. Its motor activity is essential for suppressing chromosome oscillations and ensuring their proper congression at the metaphase plate. Inhibition of Kif18A disrupts this process, leading to activation of the spindle assembly checkpoint (SAC), prolonged mitosis, and ultimately, cell death.[4][7] The pathway diagram below illustrates the central role of Kif18A in mitosis and the consequence of its inhibition.
Caption: Kif18A's role in mitosis and the effect of its inhibition.
Quantitative Data Summary
While specific CETSA data for this compound is not publicly available, the following tables present a representative summary of the types of quantitative data that can be obtained from CETSA experiments. These values are hypothetical and serve as a template for organizing experimental results.
Table 1: Isothermal Dose-Response (ITDR) CETSA for this compound
This experiment is performed at a single, optimized temperature to determine the potency of target engagement (EC50).
| This compound Concentration | Normalized Soluble Kif18A (Mean ± SD) |
| 0 µM (Vehicle) | 1.00 ± 0.08 |
| 0.01 µM | 0.98 ± 0.07 |
| 0.1 µM | 0.85 ± 0.06 |
| 1 µM | 0.52 ± 0.05 |
| 10 µM | 0.21 ± 0.04 |
| 100 µM | 0.15 ± 0.03 |
| EC50 | ~0.8 µM |
Table 2: CETSA Melt Curve Analysis for Kif18A
This experiment determines the change in the melting temperature (Tagg) of Kif18A upon binding to this compound.
| Temperature (°C) | Normalized Soluble Kif18A (Vehicle) | Normalized Soluble Kif18A (+ 10 µM this compound) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.75 | 0.92 |
| 55 | 0.48 | 0.85 |
| 60 | 0.25 | 0.65 |
| 65 | 0.10 | 0.40 |
| 70 | 0.05 | 0.20 |
| Tagg | ~54°C | ~62°C |
| ΔTagg | - | +8°C |
Experimental Protocols
The following are detailed protocols for performing CETSA to determine the target engagement of this compound.
Protocol 1: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the EC50 value of this compound for Kif18A engagement in intact cells.
Materials:
-
Cell line expressing Kif18A (e.g., HeLa, OVCAR-3)[5]
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Kif18A
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler
-
High-speed refrigerated centrifuge
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO) for a predetermined incubation time (e.g., 1-3 hours) at 37°C.[8]
-
Cell Harvesting: Wash cells with ice-cold PBS and harvest by scraping. Resuspend cells in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples at a single, optimized temperature (e.g., 54°C, determined from a melt curve experiment) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[8] Include a non-heated control for each concentration.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with periodic vortexing, or by freeze-thaw cycles.[8]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Kif18A and a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[8]
-
-
Data Analysis:
-
Quantify the band intensities for Kif18A and the loading control.
-
Normalize the Kif18A signal to the loading control.
-
Plot the normalized Kif18A signal as a function of the this compound concentration and fit a dose-response curve to determine the EC50.
-
Protocol 2: CETSA Melt Curve
This protocol is used to determine the change in the melting temperature (Tagg) of Kif18A upon binding to this compound.
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 1, but treat cells with a fixed, saturating concentration of this compound (e.g., 10 µM) and a vehicle control.
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Heat Challenge: Aliquot the cell suspensions for both the inhibitor-treated and vehicle-treated groups into multiple PCR tubes. Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler.[9]
-
Cell Lysis, Protein Separation, and Western Blotting: Follow steps 5-8 from Protocol 1 for all temperature points.
-
Data Analysis:
-
Quantify and normalize the Kif18A band intensities for each temperature point.
-
Plot the normalized Kif18A signal against the temperature for both the vehicle and this compound treated samples to generate melt curves.
-
Determine the Tagg for each curve (the temperature at which 50% of the protein is denatured).
-
Calculate the thermal shift (ΔTagg) as the difference in Tagg between the treated and vehicle samples.
-
Experimental Workflow Visualization
The general experimental workflow for a CETSA experiment is depicted below.
Caption: A stepwise workflow for performing a CETSA experiment.
Troubleshooting
Table 3: Common Issues and Solutions in Kif18A CETSA
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no Kif18A signal | - Low Kif18A expression in the cell line.- Inefficient antibody. | - Select a cell line with higher Kif18A expression.- Optimize antibody concentration and incubation time. |
| High background on Western blot | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time or change blocking agent.- Titrate primary and secondary antibody concentrations.- Increase the number and duration of washing steps. |
| No thermal shift observed with this compound | - Inhibitor is not cell-permeable.- Incorrect heating temperature or duration.- Inhibitor concentration is too low. | - Confirm cell permeability using other assays.- Optimize the heat challenge conditions for Kif18A.- Test a higher concentration of the inhibitor. |
| Inconsistent results between replicates | - Uneven cell seeding.- Inaccurate pipetting.- Temperature variations across the heating block. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and careful technique.- Ensure the thermal cycler provides uniform heating. |
References
- 1. Frontiers | Current Advances in CETSA [frontiersin.org]
- 2. CETSA [cetsa.org]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting Kif18A-IN-12 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Kif18A-IN-12 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A1: This is a common issue known as "precipitation upon dilution" that occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[1]
Troubleshooting Steps:
-
Optimize DMSO Concentration: While this compound is soluble in DMSO, the final concentration of DMSO in your cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Serial Dilutions in DMSO: Instead of adding a highly concentrated DMSO stock solution directly to your aqueous buffer, perform serial dilutions of your stock in DMSO first to lower the concentration. Then, add the final diluted DMSO solution to your medium.
-
Increase Final Volume: Adding the DMSO stock to a larger volume of aqueous medium can help to keep the compound in solution by maintaining a low final concentration.
-
Stepwise Dilution: Try adding the DMSO stock to the medium drop-wise while gently vortexing or swirling the tube to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A2: Yes, inconsistent results are often a symptom of poor compound solubility. If this compound is not fully dissolved or precipitates out of solution during the experiment, the actual concentration of the active compound will be lower and more variable than intended.[2]
Troubleshooting Steps:
-
Visual Inspection: Carefully examine your cell culture plates under a microscope after adding the inhibitor. Look for any signs of precipitation, which might appear as crystals, cloudiness, or an oily film.[2]
-
Pre-Assay Solubility Check: Before your main experiment, perform a small-scale test to determine the solubility of this compound in your specific cell culture medium at the desired concentrations.[2]
-
Consider Serum Effects: The presence of proteins in fetal bovine serum (FBS) can either enhance or reduce the solubility and bioavailability of small molecules. You may need to test different serum concentrations or, if your experimental design permits, use serum-free media.[3]
Q3: What alternative solvents or additives can I use to improve the solubility of this compound in my aqueous assay buffer?
A3: If DMSO alone is insufficient to maintain the solubility of this compound at your desired working concentration, several other strategies can be employed.
Solubility Enhancement Strategies:
-
Co-solvents: The addition of a small amount of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[2] Examples include:
-
Ethanol
-
Polyethylene glycol (PEG)
-
-
Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants can help to keep hydrophobic compounds in solution.[2] Examples include:
-
Tween® 20
-
Triton™ X-100
-
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of your buffer may improve its solubility. Basic compounds are generally more soluble at acidic pH, and acidic compounds are more soluble at basic pH.[2]
Q4: Can I use heat or sonication to help dissolve my this compound?
A4: Gentle heating and sonication can be effective for dissolving compounds that are difficult to get into solution.[2] However, it is crucial to consider the thermal stability of this compound, as excessive heat can lead to degradation.
Recommendations:
-
Gentle Warming: Use a water bath set to a physiological temperature (e.g., 37°C) to gently warm the solution.
-
Short Bursts of Sonication: Sonicate the solution in brief intervals to avoid overheating.
-
Visual Inspection: Always check for any changes in the appearance of the solution, such as a color change, which could indicate compound degradation.[2]
Quantitative Data Summary
Due to the limited publicly available data on the specific solubility of this compound, the following table provides a general framework for assessing and comparing the solubility of small molecule inhibitors in various solvents. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental setup.
| Solvent/Co-solvent | Concentration | Visual Observation | Notes |
| DMSO | 10 mM | Clear Solution | Stock solution |
| Cell Culture Media (RPMI + 10% FBS) | 10 µM (from 10 mM DMSO stock) | Precipitation observed | Potential for insolubility in aqueous media |
| Cell Culture Media + 0.1% Tween® 20 | 10 µM (from 10 mM DMSO stock) | Clear Solution | Surfactant may improve solubility |
| PBS pH 7.4 | 10 µM (from 10 mM DMSO stock) | Slight Haze | Solubility may be pH-dependent |
| PBS pH 6.0 | 10 µM (from 10 mM DMSO stock) | Clear Solution | Lower pH may improve solubility |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. A brief warming in a 37°C water bath may be used if necessary.
-
Storage: Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3]
Protocol 2: Determination of this compound Solubility in Cell Culture Medium
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in your chosen cell culture medium.
-
Incubation: Incubate the dilutions at your experimental temperature (e.g., 37°C) for a duration similar to your planned experiment.
-
Visual Inspection: Observe each dilution for any signs of precipitation.
-
Centrifugation: Centrifuge the samples to pellet any undissolved compound.
-
Quantification (Optional): Measure the concentration of the supernatant using a suitable analytical method like HPLC-UV to determine the true soluble concentration.[2]
Visualizations
KIF18A Signaling Pathways
Kinesin family member 18A (KIF18A) is involved in several signaling pathways that are crucial for cell proliferation and metastasis in cancer.[4][5][6]
Caption: KIF18A signaling pathways in cancer progression.
Experimental Workflow for Troubleshooting Solubility
A systematic approach is essential for identifying and resolving solubility issues.
Caption: A workflow for troubleshooting this compound solubility issues.
Logical Relationship of Solubility Factors
Several interconnected factors can influence the solubility of a small molecule inhibitor in an in vitro setting.
Caption: Interacting factors affecting small molecule solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kif18A Inhibition: A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Kif18A inhibitors, this technical support center provides essential guidance on interpreting and troubleshooting off-target effects. Here, you will find frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the accuracy and reliability of your findings.
The kinesin motor protein Kif18A is a critical regulator of chromosome alignment during mitosis, making it a compelling target in oncology, particularly for chromosomally unstable cancers.[1][2][3] While Kif18A inhibitors have shown promise for their selective cytotoxicity towards cancer cells, a thorough understanding of their on-target and potential off-target effects is paramount for accurate experimental interpretation and clinical translation.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target phenotype of a Kif18A inhibitor?
A1: Inhibition of Kif18A's ATPase activity disrupts its function in suppressing microtubule dynamics. This leads to several characteristic mitotic defects, primarily in chromosomally unstable (CIN) cancer cells, which are more sensitive to Kif18A perturbation.[4][5] The primary on-target phenotypes include:
-
Mitotic Arrest: Cells arrest in mitosis due to the activation of the spindle assembly checkpoint (SAC).[1][6]
-
Chromosome Congression Defects: Chromosomes fail to properly align at the metaphase plate.[4][7]
-
Increased Spindle Length: Mitotic spindles are often elongated.[5]
-
Multipolar Spindles: In many sensitive cell lines, a significant increase in the percentage of cells with more than two spindle poles is observed.[4]
-
Cell Death: Prolonged mitotic arrest ultimately leads to apoptotic cell death.[1][6]
Q2: How selective are the currently available Kif18A inhibitors?
A2: Many Kif18A inhibitors in development are reported to be highly selective. For example, VLS-1272 is highly selective for Kif18A over other kinesins.[7] Similarly, other preclinical candidates have shown high selectivity in panel screenings.[8][9] However, the degree of selectivity can vary between compounds, and it is crucial to consult specific selectivity data for the inhibitor you are using.
Q3: What are the potential off-target effects of Kif18A inhibitors?
A3: While many Kif18A inhibitors are designed for high selectivity, potential off-target effects can arise from interactions with other kinesins, kinases, or other cellular components. For instance, some Kif18A inhibitors from the AM-series were screened against a panel of kinases, with most showing minimal off-target binding.[10] It is also important to consider effects on microtubule dynamics independent of Kif18A.[10]
Q4: My cells are not arresting in mitosis. What could be the reason?
A4: There are several potential reasons for a lack of mitotic arrest:
-
Cell Line Insensitivity: Not all cell lines are sensitive to Kif18A inhibition. Sensitivity is often correlated with chromosomal instability.[1][7]
-
Inhibitor Concentration: The concentration of the inhibitor may be too low to be effective. A dose-response experiment is recommended.
-
Drug Resistance: Cells can develop resistance to anti-mitotic agents. CRISPR-Cas9 screens have identified that pathways controlling mitotic exit can be altered to confer resistance to Kif18A inhibitors.[11]
-
Compound Instability: Ensure the inhibitor is properly stored and handled to maintain its activity.
Troubleshooting Guide
Unexpected experimental outcomes can be challenging. This guide provides a systematic approach to troubleshooting and interpreting anomalous results.
Issue 1: Unexpected Phenotype Observed (Not Mitotic Arrest)
If you observe a phenotype that is not the canonical mitotic arrest (e.g., changes in cell morphology in interphase, altered cell migration), consider the following possibilities and troubleshooting steps.
Is it an Off-Target Effect or a Complex On-Target Response?
To distinguish between these possibilities, a logical workflow can be employed.
Figure 1: Workflow for distinguishing on-target vs. off-target effects.
Issue 2: High Toxicity in Control (Non-CIN) Cell Lines
While Kif18A inhibitors are expected to be more toxic to CIN cells, some effects on normal proliferating cells can occur, especially at high concentrations.
-
Action: Perform a dose-response curve on both CIN and non-CIN cell lines to determine the therapeutic window.
-
Action: Compare the inhibitor's effect to a known broad-spectrum anti-mitotic agent like paclitaxel (B517696) to understand its relative toxicity profile. Some Kif18A inhibitors have shown minimal effects on normal human bone marrow cells compared to other anti-mitotic drugs.[1]
Quantitative Data Summary
The following tables summarize the selectivity and potency of various Kif18A inhibitors based on available data.
Table 1: Kif18A Inhibitor Potency
| Inhibitor | IC50 (Kif18A ATPase Assay) | Cell-based Potency (in sensitive lines) | Reference |
| Sovilnesib (AMG-650) | 71 nM | Varies by cell line | [12][13] |
| VLS-1272 | 41 nM | Effective in CIN-high cells | [7] |
| AM-1882 | Potent (specific value not stated) | EC50 < 100 nM in several lines | [11] |
| BTB-1 | 1.69 µM | [14] |
Table 2: Selectivity Profile of AM-Series Kif18A Inhibitors
| Compound | Off-Target Interaction (at 1 µM) | Effect on Tubulin Polymerization | Reference |
| AM-5308 | TRK-A kinase | No direct effect | [10] |
| Other AM-series | Minimal off-target kinase binding | No direct effect | [10] |
Key Experimental Protocols
Kinesin ATPase Activity Assay (ADP-Glo™ Assay)
This assay measures the ATPase activity of Kif18A and is used to determine the IC50 of inhibitors. The ADP-Glo™ assay quantifies the amount of ADP produced in the ATPase reaction.[15][16][17]
Materials:
-
Recombinant Kif18A protein
-
Taxol-stabilized microtubules
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor compounds
Procedure:
-
Reaction Setup: In a 384-well plate, combine the Kif18A enzyme, microtubules, and the inhibitor at various concentrations in the appropriate reaction buffer.
-
Initiate Reaction: Add ATP to start the reaction. Incubate for 1 hour at room temperature.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the Kif18A activity.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Figure 2: Workflow for the Kinesin ATPase Activity Assay.
Immunofluorescence of Mitotic Spindles
This protocol allows for the visualization of mitotic spindle morphology and chromosome alignment in cells treated with Kif18A inhibitors.[18][19][20]
Materials:
-
Cells grown on coverslips
-
Kif18A inhibitor
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-pericentrin)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the Kif18A inhibitor for the desired time.
-
Fixation: Fix the cells with the chosen fixative.
-
Permeabilization: Permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Live-Cell Imaging of Mitosis
Live-cell imaging allows for the dynamic observation of mitotic progression and the fate of cells treated with Kif18A inhibitors.[8][14][21]
Materials:
-
Cells stably expressing fluorescently tagged proteins (e.g., H2B-mCherry for chromosomes, EGFP-α-tubulin for microtubules)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Kif18A inhibitor
Procedure:
-
Cell Seeding: Seed the fluorescently labeled cells in imaging dishes.
-
Microscope Setup: Place the dish on the microscope stage and allow the environment to equilibrate.
-
Treatment: Add the Kif18A inhibitor to the medium.
-
Image Acquisition: Acquire time-lapse images at multiple stage positions. Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Data Analysis: Analyze the movies to determine the duration of mitosis, observe chromosome movements, and identify cell fate (e.g., successful division, mitotic arrest, cell death).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[7][10][22][23][24]
Materials:
-
Intact cells or cell lysate
-
Kif18A inhibitor
-
PCR tubes and a thermal cycler
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-Kif18A antibody
Procedure:
-
Treatment: Treat intact cells or cell lysate with the inhibitor or vehicle control.
-
Heating: Heat the samples across a range of temperatures in a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate soluble proteins from precipitated aggregates.
-
Western Blotting: Analyze the amount of soluble Kif18A in the supernatant by Western blotting.
-
Data Analysis: Plot the amount of soluble Kif18A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
By utilizing these resources, researchers can more effectively design experiments, interpret results, and troubleshoot potential issues when working with Kif18A inhibitors, ultimately advancing our understanding of their therapeutic potential.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. kuickresearch.com [kuickresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Fluorescence Microscopy to Study Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sovilnesib (AMG650) | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Live-Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- 18. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 23. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 24. annualreviews.org [annualreviews.org]
Technical Support Center: Optimizing Kif18A-IN-12 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Kif18A-IN-12 for cell culture experiments. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the mitotic kinesin Kif18A.[1][2] Kif18A is a motor protein essential for regulating chromosome alignment at the metaphase plate during cell division.[3][4] By inhibiting Kif18A, this compound disrupts proper chromosome segregation, leading to prolonged mitotic arrest and subsequent cell death, particularly in rapidly dividing cancer cells.[3] This selective action makes Kif18A an attractive target in cancer therapy, especially for tumors characterized by chromosomal instability (CIN).[5][6][7][8][9]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: A good starting point for a new cell line is to perform a dose-response experiment. Based on the reported biochemical IC50 value of 45.54 nM for this compound, a concentration range spanning several orders of magnitude around this value is recommended.[1] A broad range, for instance from 1 nM to 10 µM, should be tested to determine the optimal concentration for your specific cell line and experimental endpoint.[10]
Q3: How should I prepare and store this compound stock solutions?
A3: It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in a suitable solvent like anhydrous DMSO.[11] To maintain the stability of the compound, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11][12] When preparing for an experiment, dilute the stock solution to the final working concentration in your cell culture medium. It is crucial to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[11][12]
Q4: Why do I observe a discrepancy between the biochemical IC50 and the effective concentration in my cell-based assay?
A4: Discrepancies between biochemical and cellular assay results are common.[11] Several factors can contribute to this, including:
-
Cell Permeability: The inhibitor may have poor membrane permeability, resulting in lower intracellular concentrations.[11]
-
Cellular ATP Concentration: Intracellular ATP levels are much higher than those used in biochemical assays and can outcompete ATP-competitive inhibitors.[11]
-
Nonspecific Binding: The compound may bind to serum proteins in the culture medium or to the plastic of the culture plates, reducing its effective concentration.[13]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (anhydrous)
-
MTT reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: a. Culture and harvest your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]
-
Inhibitor Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock in complete culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).[10] c. Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control. d. Carefully remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or control solutions to the appropriate wells.
-
Incubation: a. Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).[11]
-
MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Solubilize the formazan (B1609692) crystals by adding the solubilization buffer. c. Measure the absorbance at the appropriate wavelength using a plate reader.[11]
-
Data Analysis: a. Normalize the absorbance values to the vehicle control. b. Plot the normalized values against the logarithm of the inhibitor concentration. c. Use a suitable software to fit the data to a dose-response curve and determine the IC50 value.
Data Presentation
Table 1: Reported IC50 Values for KIF18A Inhibitors
| Compound | IC50 (nM) | Cell Lines Tested | Reference |
| This compound | 45.54 | Biochemical Assay | [1] |
| KIF18A-IN-1 | 5.09 - 20.9 | MDA-MB-157, OVCAR-8, HCC-1806, HeLa, OVCAR-3 | [2] |
| KIF18A-IN-3 | 61 | Biochemical Assay | [14] |
Note: IC50 values can vary significantly depending on the assay conditions and the cell line used. It is crucial to determine the IC50 empirically for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death at expected effective concentrations | The inhibitor may have off-target cytotoxic effects. The cell line may be particularly sensitive. | Perform a cell viability assay to determine the cytotoxic concentration (CC50). Aim to work at concentrations well below the CC50. Consider using a less sensitive cell line if appropriate.[10] |
| Inconsistent results between replicates | Incomplete solubilization of the compound. Issues with the analytical method. | Ensure complete dissolution of the compound in the stock solution and media. Validate the analytical method for linearity, precision, and accuracy.[15] |
| Weak or no observed effect of the inhibitor in cellular assays | Poor cell permeability of the inhibitor. High intracellular ATP concentration outcompeting the inhibitor. Instability of the compound in cell culture media. | Verify the cell permeability of the inhibitor from literature or experimental data. Use a higher concentration of the inhibitor. Perform a stability check of the compound in the cell culture medium over the time course of the experiment.[11][15] |
| Solvent toxicity | The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[12] |
Visualizations
Caption: Simplified signaling pathway of KIF18A and its inhibition.
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: A logical diagram for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition | The EMBO Journal [link.springer.com]
- 8. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Kif18A-IN-12 in Cancer Cells
Welcome to the technical support center for Kif18A-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound and the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the mitotic kinesin Kif18A. Kif18A plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules during mitosis. By inhibiting Kif18A, this compound disrupts proper chromosome alignment at the metaphase plate, leading to the activation of the Spindle Assembly Checkpoint (SAC).[1][2][3] This prolonged mitotic arrest ultimately induces apoptosis and cell death, particularly in cancer cells with high chromosomal instability (CIN).[2][3][4]
Q2: Why are chromosomally unstable (CIN) cancer cells more sensitive to this compound?
A2: CIN cancer cells exhibit a high rate of chromosome mis-segregation and are often characterized by aneuploidy and whole-genome doubling.[1][2] These cells are more reliant on Kif18A to manage the increased complexity of chromosome congression and to ensure a successful mitosis.[2][5] Inhibition of Kif18A in CIN cells exacerbates their inherent mitotic stress, leading to catastrophic mitotic errors and cell death.[1][6] In contrast, normal diploid cells are less dependent on Kif18A for mitotic progression and are therefore less sensitive to its inhibition.[7]
Q3: What are the potential mechanisms by which cancer cells can develop resistance to this compound?
A3: Resistance to this compound can arise through several mechanisms:
-
Alterations in the Spindle Assembly Checkpoint (SAC): Mutations or altered expression of SAC proteins (e.g., MAD1, MAD2, BUB1) can lead to a weakened checkpoint response, allowing cells to bypass mitotic arrest induced by this compound and continue to proliferate despite chromosome misalignment.[1][8][9]
-
Weakened Anaphase-Promoting Complex/Cyclosome (APC/C) Activity: Cells with inherently low basal APC/C activity are more sensitive to KIF18A inhibition. Conversely, alterations that increase APC/C activity could potentially confer resistance by promoting premature mitotic exit.[1]
-
Changes in Microtubule Dynamics: Alterations in the expression or function of other microtubule-associated proteins could potentially compensate for the loss of Kif18A function, thereby reducing the cell's dependency on Kif18A for mitotic progression.[2]
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to overcome the pro-apoptotic signals induced by mitotic arrest. Downstream effectors of KIF18A are linked to pathways such as PI3K/Akt/mTOR.[10]
Q4: Are there any known upstream regulators of Kif18A that could influence sensitivity to this compound?
A4: Yes, the JNK1/c-Jun signaling pathway has been identified as an upstream activator of KIF18A expression. Inhibition of JNK1 has been shown to decrease KIF18A expression.[11] Therefore, the activity of this pathway could potentially influence the cellular levels of Kif18A and, consequently, the sensitivity to its inhibitors.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability (IC50) assays between replicates. | Inconsistent cell seeding density. | Ensure a homogeneous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate. Fill them with sterile PBS or media to maintain humidity. | |
| Incomplete drug solubilization. | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture medium. | |
| No significant difference in viability between sensitive and resistant cell lines. | Suboptimal drug concentration range. | Broaden the concentration range of this compound tested to ensure the full dose-response curve is captured for both cell lines. |
| Incorrect incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing differential sensitivity. | |
| Development of a pan-resistant phenotype in the resistant cell line. | Verify resistance to other anti-mitotic agents to rule out a general resistance mechanism (e.g., drug efflux pump overexpression). | |
| Unexpectedly high toxicity in control (non-CIN) cell lines. | Off-target effects of the inhibitor at high concentrations. | Confirm the selectivity of the inhibitor by comparing its effects with Kif18A knockdown (siRNA or shRNA). |
| High proliferation rate of the control cell line. | Ensure the control cell line is truly non-transformed and has a stable karyotype. High proliferation can sometimes increase sensitivity to anti-mitotic agents. | |
| Difficulty in generating a stable this compound resistant cell line. | Insufficient drug pressure. | Gradually increase the concentration of this compound in a stepwise manner over a prolonged period to allow for the selection of resistant clones. |
| Cytostatic rather than cytotoxic effect at the concentrations used. | Confirm that the concentrations used are sufficient to induce cell death and not just a temporary cell cycle arrest. This can be assessed by assays for apoptosis (e.g., Annexin V staining). | |
| Inconsistent results in mitotic arrest assays (e.g., phospho-histone H3 staining). | Asynchronous cell population. | Synchronize cells at the G1/S or G2/M boundary before adding this compound to enrich for cells entering mitosis during the treatment period. |
| Antibody variability. | Use a validated antibody for phospho-histone H3 and include appropriate positive and negative controls in each experiment. |
Quantitative Data Summary
Table 1: Representative IC50 Values for KIF18A Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Chromosomal Instability (CIN) Status | Kif18A Inhibitor | IC50 (nM) | Reference |
| OVCAR-3 | Ovarian Cancer | High | AM-1882 | < 50 | [11] |
| MDA-MB-231 | Breast Cancer | High | Compound 3 | ~100 | [7] |
| HT-29 | Colorectal Cancer | High | Sovilnesib | ~250 | [7] |
| RPE1 | Normal Diploid | Low | Compound 3 | > 1000 | [7] |
| Resistant Line | (User Defined) | High | This compound | User Determined |
Note: IC50 values are highly dependent on the specific inhibitor, cell line, and assay conditions. Researchers should determine these values empirically for their experimental system.
Table 2: Potential Synergistic Drug Combinations with KIF18A Inhibitors
| Combination Agent | Mechanism of Action | Rationale for Combination | Expected Outcome | Reference |
| PLK1 Inhibitors | Inhibition of Polo-like kinase 1, a key regulator of mitosis. | Synergistic disruption of mitotic progression. | Increased mitotic arrest and cell death. | [12] |
| CDK1 Inhibitors | Inhibition of Cyclin-dependent kinase 1, a master regulator of the cell cycle. | Enhanced mitotic catastrophe. | Synergistic anti-proliferative and pro-apoptotic effects. | |
| Taxol (low-dose) | Microtubule stabilizing agent. | Partial rescue of mitotic defects, suggesting a complex interplay with microtubule dynamics. | May antagonize the effects of KIF18A inhibition. | [2] |
| PARP Inhibitors | Inhibition of Poly(ADP-ribose) polymerase, involved in DNA repair. | Targeting cells with both chromosomal instability and DNA repair deficiencies. | Enhanced cell killing in BRCA-mutated or HR-deficient cancers. | [3] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Cell Seeding: Plate a CIN-high cancer cell line known to be sensitive to this compound at a low density in a T75 flask.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitoring and Media Change: Monitor the cells for growth. Change the media with fresh drug-containing media every 3-4 days.
-
Dose Escalation: Once the cells resume proliferation at a steady rate, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Dose Escalation: Repeat step 4 for several months, gradually increasing the drug concentration.
-
Isolation of Resistant Clones: Once cells are proliferating steadily at a high concentration of this compound (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization of Resistant Clones: Expand the isolated clones and confirm their resistance by performing a cell viability assay to determine the new IC50 value. Characterize the potential resistance mechanisms.
Protocol 2: Assessment of Mitotic Arrest by Flow Cytometry
-
Cell Treatment: Seed sensitive and resistant cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and an antibody against a mitotic marker (e.g., FITC-conjugated anti-phospho-histone H3 (Ser10)).
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate the cell populations based on DNA content (to distinguish G1, S, and G2/M phases) and the intensity of the mitotic marker to quantify the percentage of cells arrested in mitosis.
Protocol 3: Analysis of Spindle Assembly Checkpoint (SAC) Activity
-
Cell Treatment and Mitotic Shake-off: Treat cells with this compound. To enrich for mitotic cells, perform a mitotic shake-off.
-
Cytospin and Fixation: Prepare cytospins of the mitotic cells onto glass slides and fix with 4% paraformaldehyde.
-
Immunofluorescence Staining: Permeabilize the cells and stain with primary antibodies against SAC components (e.g., MAD2, BUB1) and kinetochores (e.g., CREST). Use fluorescently labeled secondary antibodies for detection.
-
Microscopy: Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the localization and intensity of SAC proteins at the kinetochores. Increased localization of SAC proteins at kinetochores in this compound treated cells indicates an active checkpoint.
Protocol 4: Synergy Analysis of Drug Combinations
-
Experimental Design: Design a dose-response matrix where one drug is titrated on the x-axis and the second drug is titrated on the y-axis.
-
Cell Treatment: Treat cells with the drug combinations for a defined period (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo).
-
Data Analysis: Analyze the data using software that can calculate synergy scores, such as the Chou-Talalay method to determine the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]
Visualizations
Caption: Upstream regulation of KIF18A expression by the JNK1/c-Jun pathway.
Caption: Signaling pathway of KIF18A inhibition leading to mitotic arrest.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Investigating Sensitivity and Resistance of Tumor Cells to KIF18A Inhi" by Anna Belongia [scholarworks.uvm.edu]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KIF18A | Insilico Medicine [insilico.com]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of Kif18A Results in Spindle Assembly Checkpoint Activation at Microtubule-Attached Kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KIF18A: a promising anticancer target for combinatorial therapy with PLK1 inhibitors | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KIF18A-IN-X In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KIF18A-IN-X, a hypothetical inhibitor of the kinesin motor protein KIF18A, in in vivo studies. The information is based on publicly available data on similar KIF18A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KIF18A inhibitors?
A1: KIF18A is a motor protein crucial for the proper alignment of chromosomes at the metaphase plate during cell division (mitosis).[1] KIF18A inhibitors block the function of this protein, leading to improper chromosome segregation.[1] This disruption triggers the spindle assembly checkpoint, causing a prolonged mitotic arrest that ultimately leads to programmed cell death (apoptosis) in rapidly dividing cells.[1]
Q2: Why are KIF18A inhibitors expected to have lower toxicity than traditional chemotherapy agents?
A2: KIF18A inhibitors are designed to selectively target cancer cells with high chromosomal instability (CIN).[2][3] These cells are more dependent on KIF18A for successful cell division compared to normal, healthy cells.[4] Preclinical studies on various KIF18A inhibitors have shown minimal detrimental effects on normal dividing cells, including human bone marrow cells.[2][3] This selectivity is a key advantage over traditional chemotherapies that broadly target all rapidly dividing cells, which can lead to significant side effects.[4]
Q3: What is the rationale for using KIF18A inhibitors in specific cancer types?
A3: The therapeutic strategy for KIF18A inhibition focuses on cancers characterized by a high degree of CIN.[2][3] Aggressive cancers such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC) often exhibit high levels of CIN and mutations in the TP53 gene, making them potentially more susceptible to KIF18A inhibition.[2][5][6]
Q4: Are there any known biomarkers to predict sensitivity to KIF18A inhibitors?
A4: While research is ongoing, the presence of high CIN is a key characteristic of tumors expected to respond to KIF18A inhibition.[2][4] Additionally, sensitivity to KIF18A inhibitors has been shown to be enriched in cancer cell lines with TP53 mutations.[2][6] Identifying and validating specific biomarkers will be crucial for tailoring treatments to patients who are most likely to benefit.[1]
Troubleshooting Guide
Q5: I am observing unexpected toxicity (e.g., weight loss, lethargy) in my animal models at my planned dose. What should I do?
A5: If unexpected toxicity is observed, consider the following steps:
-
Dose Reduction: This is the most immediate step. Reduce the dose to a lower, previously tolerated level or perform a dose-ranging study to determine the maximum tolerated dose (MTD).
-
Formulation Check: Ensure the vehicle used for drug formulation is appropriate and non-toxic at the administered volume. Prepare fresh formulations for each treatment.
-
Administration Route: Verify that the administration route (e.g., oral gavage, intraperitoneal injection) is being performed correctly to avoid accidental injury or incorrect dosing.
-
Animal Health Monitoring: Increase the frequency of animal health monitoring to detect early signs of toxicity. This includes daily body weight measurements, clinical observation scores, and monitoring of food and water intake.
Q6: My in vivo study is not showing the expected anti-tumor efficacy. What are some potential reasons?
A6: A lack of efficacy could be due to several factors:
-
Suboptimal Dosing: The dose of KIF18A-IN-X may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study may be necessary.
-
Pharmacokinetics: The compound may have poor oral bioavailability or a short half-life, preventing sustained exposure. Pharmacokinetic studies to measure plasma and tumor drug concentrations are recommended.
-
Tumor Model Resistance: The chosen tumor model may not have a high degree of CIN or may possess other resistance mechanisms. It is crucial to use tumor models that have been validated to be sensitive to KIF18A inhibition.
-
Drug Formulation and Stability: Ensure the compound is fully dissolved and stable in the chosen vehicle. Improper formulation can lead to inconsistent dosing.
Quantitative Data Summary
The following tables summarize preclinical data for several reported KIF18A inhibitors. Note that this data is for specific named compounds and should be used as a general reference for the expected performance of a KIF18A inhibitor.
Table 1: Preclinical Efficacy of KIF18A Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Outcome |
| AM-1882 | OVCAR-3 (HGSOC) | Not Specified | Tumor Regression |
| AM-5308 | OVCAR-3 (HGSOC) | Not Specified | Tumor Regression |
| AM-1882 | OVCAR-8 (HGSOC) | 50 or 100 mg/kg daily for 18 days | Tumor Growth Inhibition |
| AM-5308 | OVCAR-8 (HGSOC) | 25 or 50 mg/kg daily for 18 days | Tumor Growth Inhibition |
| AM-9022 | CDX and PDX models | Well-tolerated doses | Tumor Regression or Stasis |
Data sourced from multiple preclinical studies.[2][5][6]
Table 2: Observed Tolerability of KIF18A Inhibitors in Preclinical Models
| Compound | Observation | Implication |
| AM-1882 & AM-5308 | Well-tolerated doses in mice | Favorable safety profile |
| AM-9022 | No evidence of body weight loss in mice | Good tolerability at effective doses |
| General KIF18A Inhibitors | Minimal detrimental effects on human bone marrow cells in vitro | Selective for cancer cells over normal proliferating cells |
Data sourced from multiple preclinical studies.[2][3][5]
Experimental Protocols
Representative Protocol for In Vivo Efficacy and Toxicity Study
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) bearing subcutaneous xenografts of a human cancer cell line with known high CIN (e.g., OVCAR-3, BT-549).
-
Tumor Implantation: Inject 5-10 million cells subcutaneously into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Group Allocation: Randomize mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Drug Formulation: Prepare KIF18A-IN-X in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.
-
Dosing and Administration: Administer KIF18A-IN-X and vehicle control via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule (e.g., once daily).
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
At the end of the study, excise tumors and measure their weight.
-
-
Toxicity Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily for signs of distress (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform histopathological analysis of major organs (e.g., liver, spleen, bone marrow).
-
Visualizations
Caption: Mechanism of KIF18A inhibitor-induced apoptosis in cancer cells.
Caption: General experimental workflow for in vivo studies.
Caption: Decision tree for troubleshooting unexpected in vivo toxicity.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. volastratx.com [volastratx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Kif18A-IN-12 stability and storage best practices
Welcome to the technical support center for Kif18A-IN-12. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions depending on whether it is in solid form or in solution. Based on best practices for similar Kif18A inhibitors, the following storage methods are recommended:
-
Solid Form: Store at -20°C for long-term storage.
-
Stock Solutions: Once prepared, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation. For stock solutions, the recommended storage is:
Q2: How should I prepare a stock solution of this compound?
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or if the temperature of the solution changes. If you observe precipitation, you can try the following:
-
Warm the solution: Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.
-
Dilute the solution: If warming does not work, you may need to dilute the solution to a lower concentration.
-
Sonication: In some cases, brief sonication can help to redissolve the compound.
To prevent precipitation, ensure you are not exceeding the solubility limit and consider preparing fresh dilutions from a concentrated stock solution for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Inconsistent results can often be traced back to the stability and handling of this compound.
Possible Causes:
-
Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Inaccurate concentration: This could be due to precipitation or errors in initial stock solution preparation.
-
Solvent effects: The solvent used to dissolve this compound may have an effect on the cells or assay being used.
Solutions:
-
Follow recommended storage: Always store the solid compound and stock solutions at the recommended temperatures and aliquot stock solutions to minimize freeze-thaw cycles.[1][2]
-
Prepare fresh dilutions: For each experiment, prepare fresh dilutions from a properly stored, concentrated stock solution.
-
Run a solvent control: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to account for any solvent-specific effects.
Issue 2: Low Potency or Loss of Activity
If this compound appears to be less potent than expected, it may be due to degradation.
Possible Causes:
-
Exposure to light or air: Some compounds are sensitive to light and air, which can cause degradation over time.
-
Incorrect storage temperature: Storing the compound at room temperature or in a refrigerator instead of a freezer can accelerate degradation.
-
Age of the stock solution: Stock solutions have a limited shelf life, even when stored correctly.
Solutions:
-
Protect from light: Store stock solutions in amber vials or wrap vials in foil to protect them from light.
-
Verify storage conditions: Ensure that the compound is being stored at the correct temperature (-20°C for solid, -80°C for long-term stock solution storage).[1][2]
-
Use fresh stock solutions: If a stock solution has been stored for an extended period (e.g., more than 6 months at -80°C), it is advisable to prepare a fresh stock solution from the solid compound.
Data Presentation
Table 1: Recommended Storage Conditions for Kif18A Inhibitor Stock Solutions
| Storage Temperature | Recommended Duration | Citation |
| -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Table 2: Solubility of a Similar Kif18A Inhibitor (KIF18A-IN-1) in DMSO
| Concentration | 1 mg | 5 mg | 10 mg |
| 1 mM | 1.7338 mL | 8.6690 mL | 17.3379 mL |
| 5 mM | 0.3468 mL | 1.7338 mL | 3.4676 mL |
| 10 mM | 0.1734 mL | 0.8669 mL | 1.7338 mL |
| Data is for KIF18A-IN-1 and should be used as a reference for this compound.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the compound: Accurately weigh out the desired amount of this compound solid. For example, to prepare a 10 mM stock solution from 1 mg of this compound (assuming a similar molecular weight to KIF18A-IN-1 of ~576.7 g/mol ), you would need approximately 173 µL of DMSO.
-
Add solvent: Add the calculated volume of high-purity DMSO to the solid compound.
-
Dissolve: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot and store: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months).[1][2]
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
Technical Support Center: Kif18A Inhibitors in Immunofluorescence
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Kif18A inhibitors in immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Kif18A and why is it a therapeutic target?
A1: Kif18A is a kinesin-8 motor protein that plays a critical role in regulating microtubule dynamics at the plus ends.[1] During mitosis, it is essential for the proper alignment of chromosomes at the metaphase plate, which is crucial for maintaining genomic stability.[2][3] Kif18A is a therapeutic target, particularly in oncology, because many chromosomally unstable cancer cells are highly dependent on it for proliferation, while normal cells are less affected by its inhibition.[4][5][6]
Q2: How do Kif18A inhibitors work?
A2: Kif18A inhibitors disrupt the motor protein's function. This interference with Kif18A's ability to regulate microtubule dynamics leads to defects in chromosome alignment.[2][7] These defects activate the spindle assembly checkpoint, causing prolonged mitotic arrest and can ultimately lead to cell death (apoptosis), especially in rapidly dividing cancer cells.[2][4]
Q3: What are the expected phenotypic changes in cells treated with a Kif18A inhibitor during immunofluorescence?
A3: Upon treatment with a Kif18A inhibitor, you can expect to observe several key phenotypic changes:
-
Chromosome Congression Defects: Chromosomes may fail to align properly at the metaphase plate.[1][2]
-
Mitotic Arrest: An increased percentage of cells will be arrested in mitosis.[5][6][8]
-
Altered Kif18A Localization: Kif18A may relocalize from the plus-ends of kinetochore microtubules to the spindle poles.[8][9][10]
-
Increased Spindle Length: Inhibition of Kif18A can lead to elongated mitotic spindles.[5][7]
-
Multipolar Spindles: In some chromosomally unstable cell lines, Kif18A inhibition can result in the formation of multipolar spindles.[6][8][9]
-
Increased Cell Death: Following prolonged mitotic arrest, an increase in apoptotic cells may be observed.[2][6]
Q4: Are there known off-target effects of Kif18A inhibitors that could affect my immunofluorescence results?
A4: While specific off-target effects can vary between different inhibitor compounds, some have been screened for selectivity against other kinesin motors.[5] It is crucial to consult the documentation for your specific inhibitor. Potential off-target effects could lead to unexpected cellular phenotypes. To confirm that the observed effects are due to Kif18A inhibition, consider performing control experiments such as using a structurally distinct Kif18A inhibitor or validating with Kif18A siRNA knockdown.[6][11]
Troubleshooting Guide
Problem 1: Kif18A signal is observed at the spindle poles, not at the microtubule plus-ends. Is this a non-specific antibody binding artifact?
This is likely a true biological effect of the Kif18A inhibitor. Several studies have shown that potent Kif18A inhibitors cause the protein to relocalize from the plus-ends of microtubules to the spindle poles.[8][9][10]
Troubleshooting Steps:
-
Review the literature: Confirm that the observed localization pattern is consistent with the known effects of your specific or a similar Kif18A inhibitor.[8][9][10]
-
Perform a control experiment: Compare the staining pattern in inhibitor-treated cells to that in DMSO-treated control cells. In control cells, Kif18A should localize to the microtubule plus-ends.
-
Validate with a different antibody: If you suspect the antibody is non-specific, use a different validated antibody against Kif18A to see if the same localization pattern is observed.
-
Consider siRNA knockdown: As a definitive control, perform immunofluorescence on cells treated with Kif18A siRNA. A significant reduction in signal will confirm antibody specificity.[11]
Problem 2: I see a high number of cells with multipolar spindles. Is this a cell culture artifact?
While multipolar spindles can arise from issues in cell culture, their increased appearance following Kif18A inhibitor treatment is a documented phenotype, particularly in chromosomally unstable cancer cell lines.[6][8][9]
Troubleshooting Steps:
-
Quantify the phenotype: Compare the percentage of cells with multipolar spindles in your inhibitor-treated sample versus a vehicle-treated (e.g., DMSO) control group. A significant increase in the treated group suggests it is an effect of the inhibitor.[8][12]
-
Check cell line characteristics: Be aware that chromosomally unstable cell lines are more prone to forming multipolar spindles upon Kif18A inhibition.[6][8]
-
Assess cell health: Ensure your control cells appear healthy and have a low baseline level of multipolar spindles. High levels in the control could indicate a problem with the cell line or culture conditions.
Problem 3: The overall fluorescence signal for Kif18A is weak or absent.
This could be due to several factors ranging from experimental protocol issues to the biological context.
Troubleshooting Steps:
-
Antibody concentration and incubation: The concentration of your primary antibody may be too low, or the incubation time too short. Try optimizing these parameters.[13]
-
Fixation and permeabilization: Inappropriate fixation or permeabilization can mask the epitope. Ensure you are using a protocol known to work for Kif18A. Paraformaldehyde fixation followed by Triton X-100 permeabilization is commonly used.
-
Cell cycle stage: Kif18A expression is cell cycle-dependent, with levels peaking during mitosis.[3] Ensure you are imaging cells in the correct stage of the cell cycle.
-
Antibody validation: Confirm that your primary antibody is validated for immunofluorescence.[14][15][16]
Problem 4: There is high background staining, obscuring the specific Kif18A signal.
High background can make it difficult to interpret your results.
Troubleshooting Steps:
-
Blocking step: Insufficient blocking can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent, such as serum from the same species as the secondary antibody.[13][17]
-
Antibody concentration: Too high a concentration of either the primary or secondary antibody can increase background staining. Try titrating your antibodies to find the optimal concentration.[13]
-
Washing steps: Ensure you are performing thorough washes between antibody incubation steps to remove unbound antibodies.[17]
-
Autofluorescence: Check for autofluorescence in an unstained control sample. If present, you may need to use a different fixative or a mounting medium with an anti-fade reagent.[17]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Kif18A inhibition from various studies.
Table 1: Effects of Kif18A Inhibition on Mitotic Progression
| Cell Line | Treatment | Mitotic Index Increase (fold or %) | Reference |
| Mutant MEFs | Kif18agcd2 mutation | 7-fold increase in pre-anaphase cells with unaligned chromosomes | [1] |
| MDA-MB-231 | KIF18A Inhibitor (Compound 3) | Significant increase | [8][12] |
| HT-29 | KIF18A Inhibitor (Compound 3) | Significant increase | [8][12] |
| RPE1 | KIF18A Inhibitor (Compound 3) | No significant change | [8][12] |
| OVCAR-3 | KIF18A Inhibitor (VLS-1272) | Dose-dependent increase | [18] |
Table 2: Effects of Kif18A Inhibition on Spindle Morphology
| Cell Line | Treatment | Effect on Spindle Length | % Multipolar Spindles | Reference |
| MDA-MB-231 | KIF18A Inhibitor (Compound 3) | Increased | Significant increase | [8][9] |
| HT-29 | KIF18A Inhibitor (Compound 3) | - | Significant increase | [8][9] |
| RPE1 | KIF18A Inhibitor (Compound 3) | - | No significant change | [8][9] |
| OVCAR3 | KIF18A Inhibitor (ATX020) | Increased | - | [7] |
| OVCAR8 | KIF18A Inhibitor (ATX020) | Increased | - | [7] |
Experimental Protocols
General Immunofluorescence Protocol for Kif18A Staining After Inhibitor Treatment
This protocol is a general guideline and may require optimization for your specific cell line and antibodies.
Materials:
-
Cells grown on coverslips
-
Kif18A inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum and 0.1% Triton X-100 in PBS)
-
Primary antibody against Kif18A (validated for IF)
-
Secondary antibody (fluorescently labeled, corresponding to the primary antibody host species)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a petri dish or multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the Kif18A inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-only control.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary Kif18A antibody in blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
If desired, incubate with a nuclear stain like DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Allow the mounting medium to cure.
-
Image the slides using a fluorescence or confocal microscope.
-
Visualizations
Caption: Kif18A signaling pathways.
Caption: Troubleshooting workflow for IF with Kif18A inhibitors.
References
- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 10. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. scbt.com [scbt.com]
- 15. biocompare.com [biocompare.com]
- 16. Anti-KIF18A Human Protein Atlas Antibody [atlasantibodies.com]
- 17. ibidi.com [ibidi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Kif18A-IN-12 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kif18A-IN-12 in cell viability assays. Proper data normalization is critical for accurate interpretation of results, and this guide offers detailed protocols and solutions to common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during cell viability experiments with this compound.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before and during plating. Mix the cell suspension between pipetting steps and consider using a multichannel pipette. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the perimeter wells with sterile PBS or media. |
| Compound Precipitation | This compound, like other small molecules, may have limited solubility at high concentrations. Visually inspect the wells after adding the compound for any signs of precipitation. If observed, consider lowering the final concentration or using a different solvent system (ensuring the final solvent concentration is consistent and non-toxic to the cells). |
| Incomplete Reagent Mixing | After adding the viability assay reagent (e.g., CellTiter-Glo®), ensure thorough mixing by using an orbital shaker for a few minutes to ensure complete cell lysis and reaction.[1][2] |
Issue 2: Low Signal-to-Background Ratio
| Potential Cause | Recommended Solution |
| Low Cell Number | Optimize the cell seeding density to ensure a robust signal. A cell titration experiment is recommended to determine the linear range of the assay for your specific cell line. |
| High Background from Media | Some culture media components, like phenol (B47542) red or serum, can interfere with assay reagents. Use serum-free, phenol red-free media during the final assay incubation step if possible. Always include "media-only" background control wells.[3] |
| Reagent Contamination | The CellTiter-Glo® reagent can be contaminated with ATP or microorganisms.[4] Use fresh, properly stored reagents and sterile techniques. |
| Incorrect Plate Reader Settings | For luminescence assays, ensure the gain setting on the luminometer is not excessively high, as this can amplify background noise.[4] |
Issue 3: Unexpected Results (e.g., Viability > 100%)
| Potential Cause | Recommended Solution |
| Compound Autofluorescence/Autoluminescence | Test the intrinsic fluorescence or luminescence of this compound at the concentrations used in the assay in cell-free wells. If the compound itself generates a signal, this value should be subtracted from the experimental wells. |
| Normalization Error | Double-check the data normalization calculations. Ensure that the average of the "vehicle control" (e.g., DMSO-treated) wells is set as 100% viability and that the "media-only" blank has been subtracted from all readings. |
| Cell Proliferation in Vehicle Control | If the vehicle control (e.g., DMSO) slightly inhibits cell growth, and the test compound has no effect at low concentrations, the viability in the treated wells might appear to be slightly over 100% after normalization. Ensure the vehicle concentration is optimized and non-toxic. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Kif18A and how does it affect cell viability?
A1: Kif18A is a kinesin motor protein that plays a crucial role in regulating chromosome alignment and mitotic spindle dynamics during cell division.[5] Kif18A inhibitors like this compound disrupt the normal function of this protein, leading to improper chromosome segregation, prolonged mitotic arrest, and ultimately, programmed cell death (apoptosis) in rapidly dividing cells, particularly cancer cells with chromosomal instability.[5]
Q2: How should I normalize my cell viability data when using this compound?
A2: Data normalization is essential for comparing the effects of different concentrations of this compound. The standard method is to normalize the results to a vehicle-treated control (e.g., cells treated with the same concentration of DMSO as the highest concentration of this compound). This vehicle control represents 100% cell viability. The formula for calculating percent viability is:
% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
Q3: What is a typical effective concentration for this compound?
A3: this compound is a potent inhibitor of Kif18A with a reported IC50 of 45.54 nM.[6][7] The optimal concentration range for your specific cell line should be determined empirically by performing a dose-response experiment.
Q4: Can I use any type of microplate for my cell viability assay?
A4: For luminescence-based assays like CellTiter-Glo®, opaque-walled, white microplates are recommended to maximize the luminescent signal and prevent well-to-well crosstalk.[4] For colorimetric assays like MTT, standard clear-walled plates are suitable.
Q5: How long should I incubate my cells with this compound before performing the viability assay?
A5: The incubation time will depend on the cell line and the specific research question. Since Kif18A inhibitors act on mitosis, an incubation period that allows for at least one to two cell cycles is typically recommended (e.g., 48 to 72 hours).
Quantitative Data Summary
| Compound | Target | IC50 |
| This compound | Kif18A | 45.54 nM[6][7] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for assessing cell viability by measuring ATP levels, which is indicative of metabolically active cells.[8]
Materials:
-
Cells of interest
-
This compound
-
White, opaque-walled 96-well or 384-well plates suitable for luminescence
-
CellTiter-Glo® 2.0 Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled multiwell plate at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium. Include wells with medium only for background measurement.
-
Cell Culture: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[2]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1][2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][2]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
MTT Colorimetric Cell Viability Assay
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[9]
Materials:
-
Cells of interest
-
This compound
-
Clear, flat-bottomed 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a clear, flat-bottomed 96-well plate at an optimal density in 100 µL of culture medium.
-
Cell Culture: Incubate the plate under standard conditions for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound and vehicle controls to the wells.
-
Incubation: Incubate for the desired treatment period.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mixing: Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm or higher can be used to reduce background.[9]
Visualizations
Caption: Kif18A's role in mitotic progression and its inhibition by this compound.
Caption: Step-by-step workflow for normalizing cell viability assay data.
References
- 1. benchchem.com [benchchem.com]
- 2. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | KIF18A抑制剂 | MCE [medchemexpress.cn]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Kif18A-IN-12 Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kif18A-IN-12 in xenograft models. Our goal is to help you mitigate variability and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3] KIF18A is a motor protein essential for regulating chromosome alignment at the metaphase plate during mitosis.[4] By inhibiting the ATPase activity of KIF18A, this compound disrupts proper chromosome segregation, leading to prolonged mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells.[2][4] This mechanism is particularly effective in cancer cells with high chromosomal instability (CIN), which are more dependent on KIF18A for successful cell division.[1][2][5]
Q2: Why is KIF18A a promising therapeutic target in oncology?
Q3: What are the reported effects of KIF18A inhibitors in preclinical xenograft models?
Troubleshooting Guide: Addressing Variability
High variability in xenograft studies can mask true treatment effects and lead to inconclusive results. This guide addresses common sources of variability when working with this compound and provides potential solutions.
Issue 1: High variability in tumor growth within the control group.
-
Potential Causes:
-
Inconsistent Cell Viability and Number: Variation in the number of viable cancer cells injected into each mouse.
-
Animal Heterogeneity: Differences in the age, weight, or overall health of the mice.[8]
-
Suboptimal Implantation Technique: Inconsistent injection depth, volume, or location.[8]
-
Tumor Cell Line Heterogeneity: Inherent genetic and phenotypic diversity within the cancer cell line.[9]
-
-
Solutions:
-
Standardize Cell Preparation:
-
Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.[8][9]
-
Perform accurate cell counting and assess viability using a method like trypan blue exclusion; aim for >95% viability.[8][10]
-
Keep the cell suspension on ice to maintain viability during the injection process.[11]
-
-
Homogenize Animal Cohorts:
-
Refine Implantation Technique:
-
Characterize Cell Lines:
-
If significant heterogeneity is suspected, consider single-cell cloning to establish a more uniform cell population.
-
-
Issue 2: Inconsistent or lack of response to this compound treatment.
-
Potential Causes:
-
Inaccurate Dosing or Unstable Formulation: Errors in dose calculation or degradation of the compound.
-
Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to maintain adequate drug exposure at the tumor site.
-
Model Resistance: The chosen xenograft model may not be dependent on the KIF18A pathway for its growth.
-
Drug Bioavailability Issues: Poor absorption or rapid metabolism of the compound in vivo.
-
-
Solutions:
-
Verify Compound and Formulation:
-
Confirm the identity and purity of this compound.
-
Prepare fresh formulations for each treatment and ensure the vehicle is appropriate and consistent.
-
-
Optimize Dosing:
-
Validate Xenograft Model Sensitivity:
-
Assess Pharmacodynamics:
-
Analyze tumor tissue post-treatment for biomarkers of KIF18A inhibition, such as an increase in cells arrested in mitosis (e.g., by staining for phospho-histone H3).[7]
-
-
Issue 3: Unexpected toxicity or adverse effects in treated mice.
-
Potential Causes:
-
High Dose of this compound: The administered dose exceeds the maximum tolerated dose.
-
Off-Target Effects: The compound may be inhibiting other kinases or cellular processes.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects.
-
-
Solutions:
-
Dose Adjustment:
-
Investigate Off-Target Effects:
-
Review any available selectivity data for this compound. Highly selective inhibitors are less likely to have off-target effects.[3]
-
-
Vehicle Control:
-
Always include a vehicle-only control group to distinguish between compound-related and vehicle-related toxicity.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of KIF18A Inhibitors
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| AU-KIF-01 to AU-KIF-04 | KIF18A | ATPase activity | 0.06 - 1.4 | - | [7] |
| AM-0277 | KIF18A | Cell Growth | ~0.5 (effective concentration) | OVCAR-3 | [1] |
| VLS-1272 | KIF18A | ATPase activity | Potent (specific value not stated) | - | [2] |
| ISM9682 | KIF18A | - | Potent (specific value not stated) | HGSOC, TNBC, NSCLC cell lines | [6] |
Table 2: Representative KIF18A Inhibitor Xenograft Study Parameters
| Cancer Type | Cell Line | Mouse Strain | Treatment | Outcome | Reference |
| High-Grade Serous Ovarian Cancer (HGSOC) | OVCAR-3 | - | KIF18A Inhibitor | Dose-dependent anti-tumor efficacy | [7] |
| Triple-Negative Breast Cancer (TNBC) | - | - | KIF18A Inhibitor | Tumor regression at well-tolerated doses | [1] |
| Various Solid Tumors | Multiple CDX models | - | ISM9682 | Potent in vivo efficacy | [6] |
| Various Cancers | Tumor Xenografts | - | VLS-1272 | Substantial, dose-dependent inhibition of tumor growth | [2] |
Experimental Protocols
Standardized Protocol for a Subcutaneous Xenograft Study with this compound
-
Cell Culture and Preparation:
-
Culture cancer cells under standard conditions, ensuring they are free from contamination.
-
Use cells within a consistent and low passage number range.
-
Harvest cells when they are in the logarithmic growth phase (70-80% confluency).[10]
-
Wash cells with sterile, serum-free medium or PBS.
-
Perform a cell count and viability assessment (e.g., trypan blue). Ensure viability is >95%.[10]
-
Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^7 cells/100 µL). A 1:1 mixture with Matrigel can be used to improve tumor take rate.[9][11] Keep the cell suspension on ice.
-
-
Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID) of the same sex, age (e.g., 6-8 weeks), and weight.[8][10]
-
Allow mice to acclimate for at least one week before the experiment.[10]
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.[10][12]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.[13]
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[10]
-
When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]
-
-
Treatment Administration:
-
Prepare the this compound formulation and vehicle control.
-
Administer the treatment according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the mice daily for any signs of toxicity, and measure body weight 2-3 times per week.[13]
-
-
Endpoint and Data Analysis:
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size or for a set duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Statistically analyze the differences in tumor growth between the treatment and control groups.
-
Visualizations
Caption: KIF18A signaling in chromosomally unstable cancer cells and the effect of this compound.
Caption: Experimental workflow to minimize variability in xenograft studies.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AI driven drug discovery company nominates preclinical candidate for the treatment of advanced solid tumours targeting the mitotic kinesin KIF18A - ecancer [ecancer.org]
- 7. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. reactionbiology.com [reactionbiology.com]
Kif18A inhibitor cross-reactivity with other kinesins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Kif18A inhibitors, with a specific focus on addressing challenges related to cross-reactivity with other kinesin motor proteins.
Frequently Asked Questions (FAQs)
Q1: What is KIF18A and why is it a therapeutic target?
KIF18A (Kinesin Family Member 18A) is an ATP-dependent motor protein that moves along microtubules.[1] It plays a crucial role during cell division by regulating the dynamics of spindle microtubules to ensure proper chromosome alignment at the metaphase plate.[1][2] Certain types of cancer, particularly those with high levels of chromosomal instability (CIN), are highly dependent on KIF18A for survival.[3][4][5] In these cancer cells, inhibiting KIF18A leads to catastrophic mitotic errors and ultimately, cell death.[1] Normal, healthy cells are less affected, making KIF18A a promising therapeutic target for selectively killing cancer cells.[6][7]
Q2: What does "inhibitor cross-reactivity" mean in the context of Kif18A?
Cross-reactivity occurs when a small molecule inhibitor, designed to block the activity of KIF18A, also binds to and inhibits other proteins. Since the motor domains of kinesin superfamily proteins (KIFs) are structurally similar, there is a risk that a KIF18A inhibitor could also inhibit other kinesins.[8] This can lead to unintended biological consequences, or "off-target" effects, which may complicate experimental results and potentially cause toxicity.[3]
Q3: Why is assessing cross-reactivity against other kinesins important?
Assessing cross-reactivity is critical for several reasons:
-
Therapeutic Window: High selectivity is desirable for therapeutic candidates to minimize side effects. For example, while KIF18A inhibitors are designed to spare most normal cells, off-target inhibition of other essential kinesins could lead to toxicity.[7]
-
Phenotypic Validation: Ensuring that an observed cellular phenotype (e.g., mitotic arrest) is a direct result of KIF18A inhibition, and not a related kinesin like KIF11 (Eg5), is a cornerstone of rigorous research.[9]
Q4: Which other kinesins are most commonly screened against for Kif18A inhibitor cross-reactivity?
Screening panels typically include other mitotic kinesins to ensure the observed phenotype is specific. Common kinesins to test against include:
-
KIF11 (Eg5): Essential for establishing the bipolar spindle. Inhibition also causes mitotic arrest.
-
CENP-E: A kinetochore-associated kinesin involved in chromosome congression.
-
KIF15: Plays a role in spindle assembly.
-
KIF19A: Some KIF18A inhibitors have shown activity against KIF19A, which is involved in regulating cilia.[2][6]
-
KIF18B: The closest homolog to KIF18A.[2]
Q5: What are the primary methods to determine Kif18A inhibitor selectivity?
The two primary methods are:
-
Biochemical Assays: The most common is the microtubule-stimulated ATPase assay, which measures the inhibitor's effect on the enzymatic activity of a panel of purified kinesin motor domains.[10][11]
-
Cell-Based Assays: These assays confirm that the inhibitor engages KIF18A inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful tool for verifying direct target engagement in a physiological context.[12][13]
Troubleshooting Guide
Q1: My Kif18A inhibitor is showing a cellular phenotype that doesn't match Kif18A knockdown (e.g., using siRNA). What should I do?
This discrepancy is a common sign of potential off-target effects.[9] Follow these steps to troubleshoot:
Q2: The effective concentration of my inhibitor in cells is much higher than its biochemical IC50. Is this a problem?
Yes, this is another red flag for potential issues.[9] A significant discrepancy between biochemical potency (e.g., IC50) and the concentration required for a cellular effect can indicate:
-
Poor Cell Permeability: The compound may not be efficiently entering the cell.
-
Active Efflux: The compound might be actively transported out of the cell by efflux pumps.
-
Off-Target Effects: The observed cellular phenotype might be due to inhibition of a less sensitive, off-target protein that requires a higher inhibitor concentration.[9]
-
Compound Instability: The inhibitor may be unstable in cell culture media.[14]
Action: Perform a target engagement assay like CETSA to confirm the inhibitor is binding to KIF18A at the concentrations used in your cellular experiments.[15]
Q3: I'm observing unexpected cellular toxicity at concentrations where I expect specific Kif18A inhibition. What could be the cause?
Unexpected toxicity often points to off-target effects.[9] KIF18A inhibition is expected to be selectively lethal to chromosomally unstable cancer cells, with minimal impact on normal cells.[6][7] If you observe widespread toxicity, consider these possibilities:
-
Inhibition of Essential Kinesins: Cross-reactivity with kinesins vital for basic cellular processes (e.g., organelle transport) could be the cause.
-
Non-specific Chemical Reactivity: The compound itself may be chemically reactive or interfere with cell membranes.[14]
-
Kinase Off-Targets: Some kinesin inhibitors have been known to interact with kinases. Profiling against a kinase panel can be a useful secondary screen.[6][16]
Action: A broad biochemical screening panel (kinesins and kinases) is recommended to identify potential off-targets.
Data on Kif18A Inhibitor Selectivity
The following table summarizes publicly available cross-reactivity data for the Kif18A inhibitor ATX020. Data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). A higher IC50 value indicates lower potency and thus greater selectivity for KIF18A.
| Kinesin Target | ATX020 IC50 (µM)[2] | Selectivity vs. Human KIF18A |
| Human KIF18A | 0.11 | - |
| Rat KIF18A | 0.16 | 1.5x |
| Dog KIF18A | 0.24 | 2.2x |
| Human CENP-E | >10 | >90x |
| Human Eg5 (KIF11) | >10 | >90x |
| Human KIF15 | >10 | >90x |
| Human KIF18B | >100 | >900x |
| Human KIF19 | 6.1 | 55x |
Data sourced from ACS Medicinal Chemistry Letters.[2]
Key Experimental Protocols
Protocol 1: Kinesin ATPase Activity Assay (Biochemical)
This assay measures the rate of ATP hydrolysis by a purified kinesin motor domain in the presence of microtubules. It is the gold standard for determining the biochemical potency and selectivity of an inhibitor.
Detailed Steps:
-
Reagents & Preparation:
-
Kinesin Enzyme: Purified motor domain of KIF18A and other kinesins to be tested.
-
Microtubules (MTs): Polymerize purified tubulin in a suitable buffer containing GTP. Stabilize the resulting microtubules with taxol.[17]
-
Assay Buffer: Typically contains PIPES or Tris buffer, MgCl₂, and DTT.[17][18] Avoid phosphate (B84403) buffers.[17]
-
ATP: A stock solution of MgATP.
-
Detection System: An ADP detection kit such as ADP-Glo™ is commonly used, which measures ADP production via a luciferase-based reaction.[10] Alternatively, an NADH-coupled enzymatic assay can be used to monitor ATP consumption spectrophotometrically at 340 nm.[17]
-
-
Assay Procedure (96- or 384-well plate format):
-
Add assay buffer to each well.
-
Add the Kif18A inhibitor at various concentrations (typically a 10-point serial dilution). Include DMSO-only wells as a no-inhibitor control.[10]
-
Add the kinesin enzyme and stabilized microtubules to initiate the reaction.
-
Finally, add ATP to start the hydrolysis reaction.
-
Incubate for a set period (e.g., 60 minutes) at room temperature.[8]
-
-
Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagents. For ADP-Glo, this involves a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP and measure light output via luciferase.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify that a compound binds to its intended target protein in cells. It is based on the principle that ligand binding increases the thermal stability of the target protein.[13][19]
Detailed Steps:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the Kif18A inhibitor at the desired concentration. Include a vehicle-treated control (e.g., DMSO).[19]
-
Incubate for a sufficient time to allow the compound to enter the cells and bind to the target (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into separate tubes for each temperature point.
-
Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes). A typical range is 40°C to 70°C.[9]
-
-
Lysis and Fractionation:
-
Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[9]
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Quantify the amount of soluble KIF18A in each sample using a protein detection method, typically Western Blotting.[19]
-
Plot the amount of soluble KIF18A against the temperature for both the inhibitor-treated and vehicle-treated samples. A positive result is a shift of the melting curve to higher temperatures for the inhibitor-treated sample, indicating stabilization of KIF18A.[13]
-
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.biomol.com [resources.biomol.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ATPase Assays – Kinesin [sites.duke.edu]
- 18. Regulation of KinI kinesin ATPase activity by binding to the microtubule lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KIF18A Inhibitors: Kif18A-IN-12 vs. Sovilnesib vs. ATX020
For Researchers, Scientists, and Drug Development Professionals
The mitotic kinesin KIF18A has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). Its essential role in chromosome alignment during mitosis in CIN-positive cancer cells, while being largely dispensable for normal cells, provides a synthetic lethal therapeutic window. This guide offers an objective comparison of three small molecule inhibitors of KIF18A: Kif18A-IN-12, Sovilnesib (formerly AMG-650), and ATX020, based on available preclinical data.
Executive Summary
Sovilnesib and ATX020 are potent and selective inhibitors of KIF18A with demonstrated efficacy in preclinical models of CIN-positive cancers. Both compounds induce mitotic arrest, leading to apoptosis in sensitive cancer cell lines. ATX020 exhibits a high degree of kinesin selectivity. While this compound has been identified as a potent KIF18A inhibitor, publicly available data on its biological activity and selectivity are currently limited. This guide summarizes the quantitative data for these inhibitors, details the experimental protocols for key assays, and provides visual representations of the KIF18A signaling pathway and experimental workflows.
Data Presentation
Table 1: In Vitro Potency of KIF18A Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference(s) |
| This compound | KIF18A | 45.54 | Not Specified | [1][2] |
| Sovilnesib | KIF18A | Not Specified | Not Specified | [3][4] |
| ATX020 | Human KIF18A | 110 | ATPase Assay | [5] |
| Rat KIF18A | 160 | ATPase Assay | [5] | |
| KIF18A | 14.5 | ATPase Assay | [6] |
Table 2: Cellular Activity of KIF18A Inhibitors in CIN-Positive Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (µM) | Effect | Reference(s) |
| Sovilnesib | Various HGSOC and TNBC | Not Specified | Not Specified | Induces mitotic arrest | [7] |
| ATX020 | OVCAR-3 | Anti-proliferation | 0.053 | Induces apoptosis, mitotic arrest, and DNA damage | [6] |
| OVCAR-8 | Anti-proliferation | 0.54 | Induces apoptosis, mitotic arrest, and DNA damage | [6] | |
| AU565 | Anti-proliferation | 0.21 | Potent anti-proliferative activity | [5] |
Table 3: In Vivo Efficacy of KIF18A Inhibitors
| Inhibitor | Cancer Model | Dosing | Effect | Reference(s) |
| Sovilnesib | Human ovarian and breast tumor models | Well-tolerated doses | Durable tumor regressions | [8] |
| ATX020 | OVCAR-3 CDX | 30 and 100 mg/kg, p.o., q.d. | Robust tumor growth inhibition | [5] |
Table 4: Selectivity Profile of KIF18A Inhibitors
| Inhibitor | Kinesins with No/Low Activity (IC50 > 5 µM) | Reference(s) |
| Sovilnesib | Not specified in detail, but described as selective. | [3] |
| ATX020 | CENP-E, Eg5, KIF15, KIF18B, KIF19 | [5] |
| This compound | No publicly available data |
KIF18A Signaling Pathway and Mechanism of Action
KIF18A is a plus-end directed motor protein that plays a critical role in the precise alignment of chromosomes at the metaphase plate during mitosis.[6] Its activity is tightly regulated to ensure genomic stability. In CIN-positive cancer cells, which have a high rate of chromosome mis-segregation, KIF18A is essential for survival. Inhibition of KIF18A's ATPase activity disrupts its motor function, leading to improper chromosome congression, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and ultimately, apoptosis.[9]
Caption: KIF18A signaling pathway and the mechanism of its inhibitors.
Experimental Protocols
Kinesin ATPase Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of KIF18A, which is essential for its motor function.
Caption: Workflow for a typical KIF18A ATPase assay.
Detailed Methodology:
-
Reaction Setup: Reactions are typically performed in a 96- or 384-well plate format. The reaction buffer contains purified recombinant KIF18A motor domain, taxol-stabilized microtubules, and ATP.
-
Compound Addition: The test compound (e.g., Sovilnesib, ATX020) is added at various concentrations. A DMSO control is included.
-
Incubation: The reaction is incubated at room temperature to allow for ATP hydrolysis.
-
ADP Detection: The amount of ADP produced is quantified using a commercially available kit such as ADP-Glo™ (Promega). This involves a two-step process: first, stopping the kinesin reaction and depleting the remaining ATP, and second, converting the ADP to ATP and measuring the newly synthesized ATP via a luciferase/luciferin reaction that produces light.
-
Data Analysis: Luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay
This assay assesses the effect of KIF18A inhibitors on the growth and survival of cancer cells.
Caption: General workflow for a cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cancer cell lines (e.g., OVCAR-3, OVCAR-8) are seeded into 96-well plates at an appropriate density.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the KIF18A inhibitor or DMSO as a vehicle control.
-
Incubation: Plates are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The results are normalized to the DMSO-treated cells to calculate the percentage of viability. IC50 or EC50 values are then determined from the dose-response curves.
Immunofluorescence for Spindle Length and KIF18A Localization
This method is used to visualize the effects of KIF18A inhibitors on the mitotic spindle and the localization of the KIF18A protein.
Detailed Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the KIF18A inhibitor or DMSO for a specified time.
-
Fixation and Permeabilization: Cells are fixed with a solution like methanol (B129727) or paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunostaining: Cells are incubated with primary antibodies against α-tubulin (to visualize microtubules) and KIF18A. Subsequently, they are incubated with fluorescently labeled secondary antibodies. DNA is counterstained with DAPI.
-
Imaging: Coverslips are mounted on slides and imaged using a fluorescence or confocal microscope.
-
Analysis: Spindle length is measured as the distance between the two spindle poles (visualized by γ-tubulin staining, if performed). The localization of KIF18A is observed and quantified by measuring fluorescence intensity along the spindle axis.[8][10]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of KIF18A inhibitors in a living organism.
Caption: Workflow for an in vivo xenograft study.
Detailed Methodology:
-
Tumor Cell Implantation: Human cancer cells (e.g., OVCAR-3) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: The KIF18A inhibitor (e.g., ATX020) is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. The anti-tumor efficacy is evaluated by comparing the tumor growth between the treated and control groups.
Conclusion
Sovilnesib and ATX020 are promising KIF18A inhibitors with compelling preclinical data supporting their development as targeted therapies for CIN-positive cancers. Both compounds demonstrate potent in vitro and in vivo activity, selectively targeting cancer cells dependent on KIF18A for survival. ATX020 has a well-defined selectivity profile against other kinesins. While this compound shows high in vitro potency, further studies are needed to fully characterize its biological activity, selectivity, and therapeutic potential. The continued investigation of these and other KIF18A inhibitors holds great promise for advancing the treatment of chromosomally unstable tumors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. volastratx.com [volastratx.com]
- 5. ATX020 | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of the neck-linker of KIF18A alters Microtubule subpopulation preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 10. Modification of the Neck Linker of KIF18A Alters Microtubule Subpopulation Preference - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profiling of Kif18A-IN-12 against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of potent Kif18A inhibitors against a panel of kinases. While specific data for a compound designated "Kif18A-IN-12" is not publicly available in the reviewed literature, this document presents key findings for well-characterized, potent, and selective Kif18A inhibitors, offering valuable insights into their off-target profiles. The data presented is primarily derived from studies on a series of Kif18A inhibitors, including AM-1882 and AM-5308.
Kinase Selectivity Profile
The following table summarizes the kinase selectivity of potent Kif18A inhibitors as determined by a competitive binding assay. The data is presented as "Percentage of Control" (POC), where a lower number indicates a stronger interaction between the inhibitor and the kinase. A POC value of less than 30% is generally considered a significant interaction. The inhibitors were tested at a concentration of 1 µM against a panel of 96 kinases.[1][2]
| Kinase Target | KIF18A Inhibitor (e.g., AM-5308) POC @ 1µM | Notes |
| TRK-A | < 30% | Significant binding observed.[1] |
| Other 95 Kinases | > 30% | No other significant binding interactions were observed across the panel of 96 kinases.[1] |
Note: The KIF18A inhibitors demonstrated high selectivity for their primary target, with minimal off-target effects observed in the kinase panel screening. The only notable off-target interaction was with TRK-A for the compound AM-5308.[1]
Experimental Protocols
KINOMEscan™ Competitive Binding Assay
The selectivity of the KIF18A inhibitors was assessed using the KINOMEscan™ platform (Eurofins DiscoverX), a proprietary active site-directed competition binding assay.[1]
Principle: The assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Methodology:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (KIF18A inhibitor) are combined in a binding buffer.
-
Incubation: The reaction plates are incubated at room temperature with shaking for 1 hour to allow the binding to reach equilibrium.
-
Washing: The affinity beads are washed to remove unbound components.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted kinase is measured by qPCR. The results are reported as "Percentage of Control" (POC), calculated as: (Signal with test compound / Signal with DMSO control) x 100.
Visualizations
Experimental Workflow
Caption: Workflow of the KINOMEscan competitive binding assay.
Kif18A Signaling Pathway in Mitosis
Caption: Simplified signaling pathway of Kif18A in mitosis.
References
Combination Therapy of KIF18A and PARP Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of combining KIF18A inhibitors with PARP inhibitors, supported by available preclinical data. This document outlines the mechanisms of action, synergistic effects, and relevant experimental protocols to inform further research and development in this promising area of oncology.
Executive Summary
The combination of KIF18A inhibitors and PARP inhibitors represents a novel and potentially potent therapeutic strategy for cancers characterized by chromosomal instability (CIN) and deficiencies in DNA damage repair. KIF18A inhibitors selectively target cancer cells with high levels of CIN by disrupting mitotic progression, leading to cell death. PARP inhibitors exploit vulnerabilities in cancer cells with impaired DNA repair pathways, such as those with BRCA1/2 mutations. Preclinical evidence suggests a synergistic relationship between these two classes of drugs, where the inhibition of KIF18A can enhance the cytotoxic effects of PARP inhibitors, particularly in cancer cells with pre-existing DNA repair defects. This guide will delve into the specifics of this combination, using the KIF18A inhibitor AM-1882 and the PARP inhibitor olaparib (B1684210) as representative agents, due to the current lack of available data for the specific compound Kif18A-IN-12 in combination with PARP inhibitors.
Mechanism of Action
KIF18A Inhibition
Kinesin family member 18A (KIF18A) is a mitotic kinesin essential for the proper alignment of chromosomes during cell division.[1][2] In cancer cells with high chromosomal instability (CIN), there is an increased reliance on KIF18A to manage the chaotic mitotic environment.[3][4] Inhibition of KIF18A in these cells leads to severe mitotic defects, including chromosome mis-segregation and prolonged mitotic arrest, ultimately triggering apoptosis (programmed cell death).[2][5]
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks.[6][7][8] When PARP is inhibited, these single-strand breaks accumulate and, during DNA replication, can be converted into more lethal double-strand breaks.[8][9] In cancer cells with mutations in genes involved in homologous recombination repair (HRR), such as BRCA1 and BRCA2, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[6][7][8] This concept is known as synthetic lethality.
Synergistic Efficacy of KIF18A and PARP Inhibitors
Preclinical studies have demonstrated a synergistic anti-cancer effect when combining a KIF18A inhibitor with a PARP inhibitor.[1][10] Specifically, the KIF18A inhibitor AM-1882 has been shown to work synergistically with the PARP inhibitor olaparib in BRCA1-deficient cancer cell lines.[1][10] This synergy is evidenced by an increase in markers of DNA double-strand breaks (γH2AX) and apoptosis (cleaved PARP).[1][10]
Quantitative Data Summary
While specific quantitative data such as combination indices (CI) or detailed IC50 values for the combination of this compound and PARP inhibitors are not yet publicly available, the following table summarizes the expected synergistic outcomes based on preclinical findings with the representative KIF18A inhibitor AM-1882 and the PARP inhibitor olaparib.
| Efficacy Parameter | KIF18A Inhibitor (AM-1882) Monotherapy | PARP Inhibitor (Olaparib) Monotherapy | Combination Therapy (AM-1882 + Olaparib) |
| Cell Viability | Moderate decrease in CIN-high cancer cells | Moderate decrease in HRR-deficient cancer cells | Significant synergistic decrease in cell viability |
| Apoptosis Induction | Increased apoptosis in CIN-high cells | Increased apoptosis in HRR-deficient cells | Markedly enhanced apoptosis [1][10] |
| DNA Damage (γH2AX foci) | Minimal to moderate increase | Moderate increase in HRR-deficient cells | Substantial increase in DNA double-strand breaks [1][10] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the synergistic efficacy of a KIF18A inhibitor and a PARP inhibitor in vitro.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells (e.g., BRCA1-deficient ovarian or breast cancer cell lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of the KIF18A inhibitor and the PARP inhibitor, both alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period of 72 to 96 hours.
-
Viability Measurement: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination. Synergy can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Western Blot for Apoptosis and DNA Damage Markers
-
Cell Treatment and Lysis: Treat cells in 6-well plates with the individual inhibitors and their combination at synergistic concentrations for 24-48 hours. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key markers such as cleaved PARP (for apoptosis) and phospho-H2AX (γH2AX) for DNA double-strand breaks. A loading control like GAPDH or β-actin should also be used.
-
Detection: Use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. The intensity of the bands can be quantified to measure the changes in protein levels.
Visualizing the Mechanisms of Action
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by KIF18A and PARP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rational Combination of CRM1 Inhibitor Selinexor and Olaparib Shows Synergy in Ovarian Cancer Cell Lines and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Kif18A-IN-12 vs. Genetic Knockdown of Kif18A: A Phenotypic Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals comparing the phenotypic outcomes of Kif18A inhibition through the small molecule inhibitor Kif18A-IN-12 and genetic knockdown methods. This guide provides a detailed analysis of experimental data, protocols, and the underlying cellular mechanisms.
The kinesin motor protein Kif18A has emerged as a promising therapeutic target in cancers characterized by chromosomal instability (CIN). Its essential role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules is critical for proper chromosome congression during mitosis. Perturbation of Kif18A function, either through small molecule inhibition or genetic silencing, has been shown to selectively induce mitotic catastrophe and cell death in CIN-positive cancer cells, while largely sparing normal, chromosomally stable cells. This differential dependency makes Kif18A an attractive target for cancer therapy.
This guide provides a head-to-head comparison of the two primary methods used to study and target Kif18A: the chemical inhibitor this compound and genetic knockdown techniques such as siRNA, shRNA, or CRISPR-Cas9. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers designing experiments or evaluating the therapeutic potential of Kif18A inhibition.
Quantitative Phenotypic Comparison
The phenotypic consequences of Kif18A perturbation are remarkably consistent across both chemical inhibition and genetic knockdown in chromosomally unstable cancer cell lines. In contrast, normal diploid cells show minimal effects, highlighting the therapeutic window of targeting Kif18A.[1] The key phenotypic outcomes are summarized below.
| Phenotypic Parameter | This compound (and other inhibitors) | Genetic Knockdown (siRNA/shRNA/CRISPR) | Cell Type Context |
| Cell Proliferation | Significant reduction in proliferation of CIN+ cancer cells.[1][2] | Significant reduction in proliferation of CIN+ cancer cells.[1][2] | Selective for CIN+ cells; minimal effect on near-diploid cells.[1][2] |
| Mitotic Index | Increase in the percentage of cells in mitosis.[1][3] | Increase in the percentage of cells in mitosis.[2][4] | Indicates mitotic arrest in CIN+ cells. |
| Chromosome Alignment | Profound defects in chromosome congression at the metaphase plate.[1][5] | Increased chromosome oscillations and persistent misalignment.[5][6] | A primary consequence of loss of Kif18A function. |
| Spindle Length | Increased spindle length.[1][5] | Elongated mitotic spindles.[5][6] | Consistent phenotype across different perturbation methods. |
| Spindle Morphology | Induction of multipolar spindles.[1][2] | Induction of multipolar spindles and centrosome fragmentation.[2] | Particularly observed in CIN+ cells. |
| Cell Fate | Induction of apoptosis and cell death following prolonged mitotic arrest.[2][4] | Increased cell death.[2][4] | The ultimate outcome for CIN+ cells lacking Kif18A function. |
| In Vivo Tumor Growth | Robust anti-cancer effects with tumor regression in CIN+ xenograft models.[4][7] | Knockdown of Kif18A strongly inhibits tumor growth in vivo.[8] | Demonstrates therapeutic potential in preclinical models. |
| Germline Effects | Not applicable (somatic cell focus). | Kif18a knockout mice are viable but male mice are infertile due to defects in germ cell division.[9] | Highlights a potential for germline toxicity with systemic, long-term inhibition. |
| Micronuclei Formation | Induces micronuclei formation.[8] | Kif18a mutant mice and knockout cells show increased micronuclei formation.[6][10][11] | A consequence of chromosome segregation errors. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key experiments used to assess the phenotypes of Kif18A inhibition and knockdown.
Cell Proliferation Assay
-
Objective: To quantify the effect of Kif18A perturbation on cell growth over time.
-
Method:
-
Seed cells (e.g., triple-negative breast cancer cell lines like MDA-MB-231, or non-transformed lines like MCF10A) in 96-well plates at a low density.
-
For chemical inhibition, add this compound or other inhibitors at various concentrations. For genetic knockdown, transfect cells with Kif18A-targeting siRNA or use a stable cell line expressing an inducible shRNA.
-
Incubate cells for a period of 3 to 6 days.[4]
-
Measure cell viability at different time points using a commercial assay such as CellTiter-Glo® (Promega) which measures ATP levels, or by direct cell counting.
-
Normalize the results to a control group (e.g., DMSO for inhibitors, non-targeting siRNA for knockdown).
-
Immunofluorescence for Mitotic Phenotypes
-
Objective: To visualize and quantify mitotic defects such as chromosome misalignment, spindle length, and multipolar spindles.
-
Method:
-
Grow cells on coverslips and treat with either Kif18A inhibitor or siRNA for a specified period (e.g., 24-48 hours).
-
Fix the cells with 4% paraformaldehyde or ice-cold methanol.
-
Permeabilize the cells with a detergent solution (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against relevant cellular structures, for example:
-
α-tubulin to visualize microtubules and the mitotic spindle.
-
γ-tubulin to mark centrosomes.
-
A kinetochore marker (e.g., CREST anti-centromere antibody) to assess chromosome alignment.
-
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain DNA with DAPI.
-
Mount coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.
-
Quantify phenotypes such as spindle length (pole-to-pole distance), chromosome alignment (width of the metaphase plate), and the percentage of cells with multipolar spindles.[5]
-
Western Blot Analysis
-
Objective: To confirm the knockdown of Kif18A protein and to assess the levels of key mitotic and apoptotic markers.
-
Method:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Kif18A (to confirm knockdown), Cyclin B1 (a G2/M marker), cleaved PARP (an apoptosis marker), and a loading control (e.g., β-actin or GAPDH).[4]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and genetic knockdown is the disruption of Kif18A's motor activity, which is essential for suppressing the dynamics of kinetochore microtubules. This leads to a failure in proper chromosome alignment, which in turn activates the Spindle Assembly Checkpoint (SAC), causing a prolonged mitotic arrest. In CIN-positive cells, this arrest is often fatal, leading to apoptosis.
Caption: KIF18A inhibition pathway in CIN+ cells.
The experimental workflow to compare this compound and genetic knockdown typically involves parallel treatments of both CIN-positive and non-CIN cancer cell lines.
Caption: Workflow for comparing Kif18A inhibitor and knockdown.
Conclusion
The available data strongly indicates that the phenotypic outcomes of treating chromosomally unstable cancer cells with small molecule inhibitors like this compound closely mimic the effects of genetic knockdown of Kif18A.[1][5][12][13][14] Both approaches lead to a cascade of mitotic defects, including chromosome misalignment, spindle elongation, and multipolar spindle formation, culminating in prolonged mitotic arrest and cell death. This consistency validates the on-target effect of the inhibitors and supports Kif18A's role as a critical vulnerability in CIN+ cancers.
For researchers, the choice between using an inhibitor and a genetic approach may depend on the specific experimental question. Inhibitors offer advantages in terms of dose-response studies, temporal control, and direct assessment of therapeutic potential. Genetic knockdown, on the other hand, provides a highly specific method to probe the function of the protein, avoiding potential off-target effects of a chemical compound. The combined use of both methodologies, as demonstrated in the cited literature, provides the most robust and comprehensive understanding of Kif18A's function and its potential as a therapeutic target.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. Germinal Cell Aplasia in Kif18a Mutant Male Mice Due to Impaired Chromosome Congression and Dysregulated BubR1 and CENP-E - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Micronuclei in Kif18a mutant mice form stable micronuclear envelopes and do not promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Micronuclei in Kif18a mutant mice form stable micronuclear envelopes and do not promote tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Unraveling Resistance: A Comparative Analysis of Kif18A-IN-12 and Other Anti-Mitotic Agents
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides an objective comparison of the novel anti-mitotic agent Kif18A-IN-12 with established alternatives—paclitaxel (B517696), vincristine (B1662923), and the Aurora kinase inhibitor alisertib (B1683940). We delve into their mechanisms of action, present supporting experimental data on their efficacy, and provide detailed protocols for key comparative assays to aid in the design of cross-resistance studies.
This compound is a potent and selective inhibitor of the kinesin motor protein Kif18A, a crucial player in chromosome alignment during mitosis, particularly in chromosomally unstable (CIN) cancer cells. Its targeted action against a vulnerability in cancer cells suggests a potentially wider therapeutic window compared to broader-acting anti-mitotics. This guide will explore the potential for cross-resistance between this compound and other agents that disrupt mitosis through different mechanisms.
Comparative Efficacy of Anti-Mitotic Agents
The following tables summarize the 50% inhibitory concentration (IC50) values for a representative KIF18A inhibitor (AM-1882, as a surrogate for this compound), paclitaxel, vincristine, and the Aurora kinase A inhibitor alisertib across a panel of human cancer cell lines. These values highlight the differential sensitivity of various cancer types to these agents.
Table 1: IC50 Values of KIF18A Inhibitor (AM-1882) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | >1000 |
| OVCAR-3 | Ovarian Cancer | 11 |
| BT-549 | Breast Cancer | 25 |
| MDA-MB-157 | Breast Cancer | 20 |
Note: Data for AM-1882, a potent KIF18A inhibitor, is used as a representative for this compound.[1]
Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 5 - 15 | [2] |
| HeLa | Cervical Cancer | 2.5 - 7.5 | [2] |
| MCF-7 | Breast Cancer | 2.5 - 5 | [2] |
| OVCAR-3 | Ovarian Cancer | 5 - 10 | [2] |
| SK-BR-3 | Breast Cancer | ~5 | [3] |
| MDA-MB-231 | Breast Cancer | ~10 | [3][4] |
| T-47D | Breast Cancer | ~2.5 | [3] |
| ZR75-1 | Breast Cancer | ~25 | [4] |
Table 3: IC50 Values of Vincristine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 40 | [5] |
| HeLa | Cervical Cancer | 1.4 | [6] |
| MCF-7 | Breast Cancer | 5 | [5][7] |
| HL-60 | Leukemia | 4.1 | [6] |
| L1210 | Mouse Leukemia | 4.4 | [6] |
| S49 | Mouse Lymphoma | 5 | [6] |
| UKF-NB-3 | Neuroblastoma | ~10 | [8] |
Table 4: IC50 Values of Alisertib (MLN8237) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | 47 | [9] |
| MCF-7 | Breast Cancer | 15,780 | [10] |
| MDA-MB-231 | Breast Cancer | 10,830 | [10] |
| TIB-48 | T-cell Lymphoma | 80 - 100 | [11] |
| CRL-2396 | T-cell Lymphoma | 80 - 100 | [11] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 3 - 1710 | [12] |
Mechanisms of Action and Resistance
Understanding the distinct molecular targets of each agent is crucial for predicting and interpreting cross-resistance patterns.
Caption: Mechanisms of Action of Different Anti-Mitotic Agents.
Experimental Protocols for Cross-Resistance Studies
To facilitate the investigation of cross-resistance, this section provides detailed protocols for essential in vitro assays.
Caption: Workflow for Investigating Cross-Resistance.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[13][14][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, paclitaxel, vincristine, or alisertib for 48-72 hours. Include untreated control wells.
-
MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each drug.
Clonogenic Survival Assay
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of reproductive integrity after drug treatment.[16][17][18]
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with the desired concentrations of the anti-mitotic agents for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and then stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21]
Protocol:
-
Cell Treatment: Treat cells with the anti-mitotic agents for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[20][21]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC Staining)
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[22][23][24]
Protocol:
-
Cell Treatment: Treat cells with the anti-mitotic agents for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
By employing these standardized protocols, researchers can generate robust and comparable data to elucidate the cross-resistance profiles of this compound and other anti-mitotic agents, ultimately informing the development of more effective and personalized cancer therapies.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Vincristine IC50 Values in Cancer Cells | PDF [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchhub.com [researchhub.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Clonogenic Assay [en.bio-protocol.org]
- 17. agilent.com [agilent.com]
- 18. Clonogenic Assay [bio-protocol.org]
- 19. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assets.fishersci.com [assets.fishersci.com]
Comparative analysis of Kif18A inhibitors in different solid tumors
A new class of anti-mitotic agents, Kif18A inhibitors, are demonstrating significant promise in the preclinical and early clinical treatment of various solid tumors, particularly those characterized by chromosomal instability (CIN). This guide provides a comparative analysis of the performance of several leading Kif18A inhibitors, supported by available experimental data, to aid researchers, scientists, and drug development professionals in this rapidly evolving field.
Kinesin family member 18A (Kif18A) is a mitotic kinesin motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules. This function is essential for the proper alignment of chromosomes at the metaphase plate during mitosis. In many cancer cells, especially those with high levels of CIN, there is an increased reliance on Kif18A to ensure successful cell division. Inhibition of Kif18A disrupts this process, leading to mitotic arrest, activation of the spindle assembly checkpoint, and ultimately, apoptosis in cancer cells. This selective vulnerability of CIN-high tumors makes Kif18A an attractive therapeutic target.[1][2]
This guide summarizes the preclinical data for several Kif18A inhibitors, including their in vitro potency and in vivo efficacy in various solid tumor models.
In Vitro Performance of Kif18A Inhibitors
The following table summarizes the in vitro activity of various Kif18A inhibitors against different cancer cell lines. The data is primarily derived from biochemical assays measuring the inhibition of Kif18A's ATPase activity (IC50) and cell-based assays assessing the anti-proliferative effects (EC50).
| Inhibitor | Assay Type | Target/Cell Line | IC50/EC50 (nM) | Solid Tumor Type |
| Sovilnesib (AMG-650) | MT-ATPase Assay | KIF18A | 71 | - |
| AM-1882 | MT-ATPase Assay | KIF18A | 230 | - |
| Mitotic Image Assay (pH3+) | - | 21 | - | |
| Mitotic Image Assay (PCM foci) | - | 15 | - | |
| AM-9022 | MT-ATPase Assay | KIF18A | 47 | - |
| Cell Growth Assay | BT-549, HCC-1937, HCC-1806, MDA-MB-157, OVCAR-3 | 45 (mean) | Triple-Negative Breast Cancer, Ovarian Cancer | |
| ATX020 | ATPase Assay | KIF18A | 14 | - |
| Anti-proliferative Assay | OVCAR-3 | 53 | High-Grade Serous Ovarian Cancer | |
| Anti-proliferative Assay | OVCAR-8 | 540 | High-Grade Serous Ovarian Cancer | |
| ATX-295 | ATPase Assay | KIF18A | 18 | - |
| ISM9682A | ATPase Assay | KIF18A | Single-digit nM | - |
| Anti-proliferative Assay | HGSOC and TNBC cell lines | Single-digit nM | High-Grade Serous Ovarian Cancer, Triple-Negative Breast Cancer | |
| VLS-1272 | ATPase Assay | KIF19A | 280 | - |
In Vivo Efficacy of Kif18A Inhibitors
The following table outlines the in vivo anti-tumor activity of Kif18A inhibitors in various solid tumor xenograft and patient-derived xenograft (PDX) models.
| Inhibitor | Tumor Model | Dosing Regimen | Efficacy |
| Sovilnesib (AMG-650) | Ovarian and Breast Tumor Models | Not Specified | Robust anti-cancer activity with durable tumor regressions |
| AM-1882 | OVCAR-8 CDX | 50 or 100 mg/kg, i.p. | Tumor growth inhibition |
| AM-9022 | OVCAR-3 CDX | 30 mg/kg, p.o. | 95% Tumor Regression (TR), with 6 of 10 mice tumor-free |
| JIMT-1 CDX | 30 and 100 mg/kg, p.o. | 16% and 94% TR, respectively | |
| CTG-0437 (TNBC PDX) | Not Specified | 101% Tumor Growth Inhibition (TGI) | |
| CTG-0888 (TNBC PDX) | Not Specified | 63% TGI | |
| ATX-295 | OVCAR-3 Xenograft (WGD+) | 10 and 15 mg/kg BID, p.o. | Dose-dependent tumor regression |
| Ovarian PDX Models | 30 mg/kg BID, p.o. | 61% of models responded with tumor stasis or better | |
| ISM9682 | HGSOC, TNBC, and NSCLC CDX Models | Not Specified | Potent in vivo efficacy |
| VLS-1488 | CIN Models | Not Specified | Dose-dependent inhibition of tumor growth |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
References
Correlation of In Vitro and In Vivo Activity of KIF18A Inhibitors: A Comparative Guide
While a specific compound designated "Kif18A-IN-12" is not prominently described in the reviewed scientific literature, this guide synthesizes and compares the in vitro and in vivo activities of several potent and selective Kinesin Family Member 18A (KIF18A) inhibitors, which are collectively representative of this class of investigational anti-cancer agents. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting KIF18A.
KIF18A is a mitotic kinesin that plays a crucial role in regulating chromosome alignment during cell division.[1][2][3][4][5] Its inhibition has emerged as a promising therapeutic strategy, particularly for cancers characterized by chromosomal instability (CIN).[3][6] These inhibitors selectively induce mitotic arrest and subsequent cell death in cancer cells that are highly dependent on KIF18A for their proliferation, while largely sparing normal, healthy cells.[1][3] This guide provides a comparative overview of the pre-clinical activity of representative KIF18A inhibitors, supported by experimental data and detailed protocols.
In Vitro Activity of KIF18A Inhibitors
The in vitro efficacy of KIF18A inhibitors is primarily assessed through biochemical assays measuring the inhibition of its ATPase activity and cell-based assays evaluating their anti-proliferative and apoptosis-inducing effects in cancer cell lines.
Biochemical and Cellular Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these inhibitors. The following table summarizes the reported IC50 values for several representative KIF18A inhibitors in both biochemical and cellular assays.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) |
| AM-5308 | MT-ATPase | KIF18A | 47 |
| VLS-1272 | ATPase | KIF18A | 41 |
| KIF18A-IN-2 | ATPase | KIF18A | 28 |
| KIF18A-IN-3 | ATPase | KIF18A | 61 |
| KIF18A-IN-9 | ATPase | KIF18A | 3.8 |
| KIF18A-IN-10 | ATPase | KIF18A | 23.8 |
| This compound (compound 9) | ATPase | KIF18A | 45.54 |
| ATX020 | ATPase | KIF18A | 14.5 |
| ATX020 | Anti-proliferative | OVCAR-3 | 53.3 |
| ATX020 | Anti-proliferative | OVCAR-8 | 534 |
In Vivo Efficacy of KIF18A Inhibitors
The in vivo anti-tumor activity of KIF18A inhibitors is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. The following table summarizes the in vivo efficacy of selected KIF18A inhibitors.
| Inhibitor | Animal Model | Cancer Type | Dosing | Outcome |
| AM-1882 & AM-5308 | OVCAR-8 CDX | Ovarian Cancer | AM-1882: 50 or 100 mg/kg; AM-5308: 25 or 50 mg/kg (daily for 18 days) | Significant tumor growth inhibition and tumor regression. |
| VLS-1272 | HCC15 and OVCAR-3 xenografts | Breast and Ovarian Cancer | 30-60 mg/kg, BID, PO | Robust, dose-dependent inhibition of tumor growth. |
| ATX020 | OVCAR-3 xenograft | Ovarian Cancer | 100 mpk/day | Significant tumor regression.[7] |
Comparison with Alternative Anti-Mitotic Agents
KIF18A inhibitors offer a distinct mechanism of action compared to other anti-mitotic drugs. The table below provides a high-level comparison.
| Drug Class | Representative Drug | Mechanism of Action | Key Characteristics |
| KIF18A Inhibitor | AM-1882, VLS-1272 | Inhibits the ATPase activity of the mitotic kinesin KIF18A, leading to improper chromosome alignment and mitotic arrest in CIN-high cancer cells.[1] | Selective cytotoxicity towards cancer cells with chromosomal instability.[3][6] |
| Taxane | Paclitaxel | Stabilizes microtubules, preventing their dynamic disassembly required for mitotic spindle function, leading to mitotic arrest.[8][9][10][11][12] | Broadly cytotoxic to rapidly dividing cells. |
| Kinesin Spindle Protein (KSP/Eg5) Inhibitor | Ispinesib (B1684021) | Inhibits the motor protein KSP (Eg5), which is essential for the formation of the bipolar mitotic spindle, leading to monoastral spindle formation and mitotic arrest.[13][14][15][16] | Induces mitotic arrest by a different kinesin-targeting mechanism. |
| CDK4/6 Inhibitor | Palbociclib (B1678290) | Inhibits cyclin-dependent kinases 4 and 6, preventing the G1-S phase transition of the cell cycle.[7][17][18][19][20] | Induces cell cycle arrest at a different phase than microtubule-targeting agents. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to characterize KIF18A inhibitors.
In Vitro Assays
1. KIF18A ATPase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the ADP concentration.[21][22][23]
-
Protocol:
-
A kinase reaction is set up with purified KIF18A enzyme, microtubules, ATP, and the test inhibitor at various concentrations.
-
The reaction is incubated to allow for ATP hydrolysis.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[21][23]
-
Kinase Detection Reagent is added to convert the produced ADP to ATP and to provide the substrate for a luciferase enzyme.[21][23]
-
The luminescence is measured using a luminometer, and the IC50 values are calculated.
-
2. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Principle: The CellTiter-Glo® Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[24] A luminescent signal is generated that is proportional to the amount of ATP.[24]
-
Protocol:
-
Cancer cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are treated with the KIF18A inhibitor at a range of concentrations and incubated for a specified period (e.g., 72 hours).
-
The plate and its contents are equilibrated to room temperature.[25][26]
-
An equal volume of CellTiter-Glo® Reagent is added to each well.[25][26]
-
The contents are mixed on an orbital shaker to induce cell lysis.[25][26]
-
After a short incubation to stabilize the luminescent signal, the luminescence is read using a luminometer.[25][26]
-
3. Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate and invade through a porous membrane.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores of the membrane is quantified. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).[27][28][29][30]
-
Protocol:
-
Transwell inserts are placed in a multi-well plate. For invasion assays, the inserts are pre-coated with Matrigel.
-
A cell suspension in serum-free medium is added to the upper chamber.
-
Medium containing a chemoattractant (e.g., fetal bovine serum) is added to the lower chamber.[27]
-
The plate is incubated to allow for cell migration/invasion.
-
Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.[29]
-
The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The stained cells are then counted under a microscope.
-
In Vivo Assay
1. Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are injected subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[31][32][33][34]
-
Protocol:
-
A suspension of human cancer cells (e.g., 3.0 x 10^6 cells) is prepared.[31]
-
The cell suspension is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[31]
-
Tumors are allowed to grow to a palpable size (e.g., 50-60 mm³).[31]
-
Mice are randomized into control and treatment groups.
-
The treatment group receives the KIF18A inhibitor via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers with the formula: Volume = (width)² x length/2.[31]
-
At the end of the study, tumors are excised and weighed.
-
Visualizing the Molecular Pathway and Experimental Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: KIF18A signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for a tumor xenograft model.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Paclitaxel - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. news-medical.net [news-medical.net]
- 12. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. oncologynewscentral.com [oncologynewscentral.com]
- 20. Palbociclib - Wikipedia [en.wikipedia.org]
- 21. ulab360.com [ulab360.com]
- 22. ulab360.com [ulab360.com]
- 23. promega.com [promega.com]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 25. promega.com [promega.com]
- 26. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 27. 2.6. Transwell migration and invasion assays [bio-protocol.org]
- 28. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 29. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. fishersci.de [fishersci.de]
- 31. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 32. benchchem.com [benchchem.com]
- 33. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Kif18A-IN-12
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Kif18A-IN-12, a small molecule inhibitor of the mitotic kinesin Kif18A. Adherence to these guidelines will help mitigate risks and ensure the responsible management of chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer of this compound. In the absence of a specific SDS, the following general precautions for handling potent small molecule inhibitors should be strictly followed.
| Precautionary Measure | Detailed Protocol |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. |
| Spill Management | In the event of a spill, immediately alert laboratory personnel and follow the institution's established spill response protocol. Use an appropriate absorbent material for liquid spills and avoid generating dust from solid material. |
| Cross-Contamination | Prevent cross-contamination by using dedicated labware and cleaning all surfaces thoroughly after handling. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and materials contaminated with it must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.[1][2][3][4]
1. Waste Segregation and Collection:
-
Unused or Expired Compound: The original container with any remaining this compound should be securely sealed and designated for hazardous waste disposal.[1][2]
-
Contaminated Labware: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Solutions: Liquid waste containing this compound should be collected in a compatible, leak-proof container with a secure cap.[5] Do not mix with incompatible waste streams.[1]
2. Waste Container Labeling:
Proper labeling is critical for safe disposal. Each waste container must be clearly labeled with the following information[4]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity or concentration
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
3. Storage of Chemical Waste:
Store all waste containers in a designated and secure area within the laboratory, away from general laboratory traffic.[5] Ensure that the storage area is well-ventilated and that incompatible waste types are segregated.[2]
4. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[4][5] Follow all institutional procedures for waste manifest and pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory. This commitment to proper chemical handling not only protects laboratory personnel but also builds trust in the scientific community's dedication to responsible research practices.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling Kif18A-IN-12
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Hazard Identification and Personal Protective Equipment (PPE)
Potent small molecule kinase inhibitors like Kif18A-IN-12 should be handled with a high degree of caution as they are biologically active and should be treated as potentially hazardous.[1] A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE) by Laboratory Activity:
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination.[1] Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1] Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields.[2] Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat. |
Operational Plan for Safe Handling and Disposal
A systematic approach is essential for the safe management of this compound in the laboratory to minimize exposure and maintain compound integrity.
Receiving and Storage:
Upon receipt, it is crucial to inspect the container for any signs of damage or leakage. This compound should be stored at the recommended temperature, typically -20°C, in a clearly labeled, designated, and secure location, away from any incompatible materials.[2]
Experimental Protocols:
A typical experimental workflow for evaluating a kinase inhibitor like this compound in a cell-based assay involves several key steps that must be conducted with appropriate safety measures.
Disposal Plan:
All waste materials that have been contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Items such as empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Any unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. It is imperative that this waste is not poured down the drain.[2]
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is labeled for hazardous chemical waste.[3]
Disposal of all waste must be in accordance with local, state, and federal regulations.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
